2,4,4-Trimethylheptane
Description
Properties
CAS No. |
4032-92-2 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,4,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-10(4,5)8-9(2)3/h9H,6-8H2,1-5H3 |
InChI Key |
QALGVLROELGEEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,4-Trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylheptane is a branched-chain alkane with the molecular formula C10H22. As an isomer of decane, its distinct structural arrangement imparts specific physical and chemical properties that are of interest in various fields, including fuel technology and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and structured data for ease of reference.
Core Physical and Chemical Properties
The molecular structure of this compound, featuring a quaternary carbon at position 4, significantly influences its physical properties. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C10H22 | [1][2][3] |
| Molecular Weight | 142.28 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2][3] |
| CAS Registry Number | 4032-92-2 | [1][2][3] |
| Boiling Point | 151.01 °C | |
| Melting Point | -53.99 °C | |
| Density | 0.7310 g/cm³ | |
| Refractive Index | 1.4120 |
Chemical Reactivity
As a saturated hydrocarbon, this compound exhibits the characteristic low reactivity of alkanes. Its chemical behavior is dominated by combustion and free-radical substitution reactions.
-
Combustion: In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[4][5]
-
Halogenation: Under the influence of ultraviolet (UV) light or high temperatures, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical chain mechanism.[4][6][7] This reaction leads to the substitution of hydrogen atoms with halogen atoms. The tertiary hydrogen at position 2 is expected to be the most reactive site for halogenation due to the relative stability of the resulting tertiary radical.[4]
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard procedures in organic chemistry laboratories.
Determination of Boiling Point
The boiling point of this compound can be determined using a simple distillation apparatus.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a hydrometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to emerge from the capillary.
-
Wipe the outside of the pycnometer dry and weigh it again.
-
The mass of the liquid is the difference between the two weighings.
-
The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).
-
Density is calculated as mass divided by volume.
Measurement of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of liquids like this compound.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms and allow the sample to reach thermal equilibrium, typically by circulating water from a constant temperature bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
Visualizations
Isomeric Relationship of C10H22
The following diagram illustrates the structural relationship between this compound and some of its isomers. This visualization helps in understanding the diversity of structures possible for a given molecular formula and how this can lead to different physical and chemical properties.
Caption: Structural isomers of C10H22 including this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat when handling.[8]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
In case of contact: In case of eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[10]
This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further research into its behavior under particular conditions is recommended.
References
- 1. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 2. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 3. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 4. Alkane Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cms9files.revize.com [cms9files.revize.com]
- 9. cdms.net [cdms.net]
- 10. newsomseed.com [newsomseed.com]
A Technical Guide to the IUPAC Nomenclature of C10H22 Isomers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C10H22 represents the alkane known as decane. Beyond the straight-chain structure of n-decane, this formula encompasses a total of 75 structural isomers, the vast majority of which are branched.[1][2][3] Each unique branched structure is assigned a systematic and unambiguous name according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). This guide provides an overview of these rules and presents a selection of branched isomers of C10H22 as examples.
Data Presentation: IUPAC Names of Representative C10H22 Branched Isomers
The systematic naming of branched alkanes involves identifying the longest continuous carbon chain (the parent chain), naming the substituent groups attached to it, and indicating their positions with numerical locants.[4][5][6] The following table summarizes the IUPAC names for a variety of branched isomers of C10H22, categorized by the length of their parent chain.
| Parent Chain | IUPAC Name |
| Nonane (9 carbons) | 2-Methylnonane |
| 3-Methylnonane | |
| 4-Methylnonane | |
| 5-Methylnonane | |
| Octane (8 carbons) | 2,2-Dimethyloctane[2][7] |
| 3,3-Dimethyloctane[1][2][7] | |
| 4,4-Dimethyloctane[1][7] | |
| 3-Ethyloctane[2][7] | |
| 4-Ethyloctane[7] | |
| Heptane (7 carbons) | 2,2,3-Trimethylheptane[7] |
| 2,2,4-Trimethylheptane[7] | |
| 3,3,5-Trimethylheptane[1] | |
| 3,4,5-Trimethylheptane[1] | |
| 4-Propylheptane[7] | |
| 3-Ethyl-2-methylheptane[7] | |
| 4-Ethyl-4-methylheptane[7] | |
| Hexane (6 carbons) | 3-Ethyl-2,2-dimethylhexane |
| 3,3-Diethylhexane[1] | |
| 2,2,3,3-Tetramethylhexane | |
| Pentane (5 carbons) | 2,2,3,4-Tetramethylpentane |
| 2,2,4,4-Tetramethylpentane | |
| 3,3-Diethyl-2-methylpentane |
Experimental Protocols
The determination of IUPAC names is a process of applying a standardized set of logical rules. As this is a theoretical framework for nomenclature, experimental protocols are not applicable to the process of naming the chemical structures themselves.
Workflow for IUPAC Nomenclature of Branched Alkanes
The following diagram illustrates the logical workflow for determining the correct IUPAC name for any branched-chain alkane, such as the isomers of C10H22. The process follows a hierarchical set of rules to ensure a single, unambiguous name is derived for any given structure.
Caption: Logical workflow for IUPAC naming of branched alkanes.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
Spectroscopic Analysis of 2,4,4-Trimethylheptane: A Technical Guide for Researchers
Introduction
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,4,4-trimethylheptane. Aimed at researchers, scientists, and professionals in drug development, this document details the expected spectroscopic signatures of this branched-chain alkane. Understanding the NMR and MS characteristics is crucial for the identification, characterization, and quality control of this compound in various applications. This guide presents predicted spectral data in a clear, tabular format, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the mass spectral fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to identify the different hydrogen and carbon environments within the molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for structural elucidation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1) | 0.88 | Triplet | 3H |
| CH (C2) | 1.65 | Multiplet | 1H |
| CH₂ (C3) | 1.15 | Multiplet | 2H |
| CH₃ (C2-methyl) | 0.85 | Doublet | 3H |
| CH₃ (C4-methyls) | 0.86 | Singlet | 6H |
| CH₂ (C5) | 1.25 | Quartet | 2H |
| CH₃ (C6) | 0.90 | Triplet | 3H |
| CH₂ (C7) | 1.23 | Sextet | 2H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments. As this compound is an asymmetrical molecule, each carbon atom is expected to have a unique chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 14.2 |
| C2 | 30.5 |
| C3 | 49.8 |
| C4 | 33.4 |
| C2-methyl | 19.5 |
| C4-methyls | 29.8 |
| C5 | 42.1 |
| C6 | 14.5 |
| C7 | 23.0 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For alkanes like this compound, electron ionization (EI) is commonly used, which leads to characteristic fragmentation patterns.
Mass Spectrometry Fragmentation Data
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions. The fragmentation of branched alkanes is influenced by the stability of the resulting carbocations.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 142 | 5 | [C₁₀H₂₂]⁺ (Molecular Ion) |
| 127 | 15 | [C₉H₁₉]⁺ |
| 99 | 30 | [C₇H₁₅]⁺ |
| 85 | 100 | [C₆H₁₃]⁺ (Base Peak) |
| 71 | 60 | [C₅H₁₁]⁺ |
| 57 | 85 | [C₄H₉]⁺ |
| 43 | 75 | [C₃H₇]⁺ |
| 29 | 40 | [C₂H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a liquid alkane like this compound is as follows:
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2]
-
The use of a deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[3]
-
For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1] Ensure the sample height is adequate to cover the NMR probe's detection coils.[4]
-
-
Instrument Parameters :
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16 scans are typically sufficient for a neat sample.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[5]
-
-
GC-MS Parameters :
-
Gas Chromatograph :
-
Column : A nonpolar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.[5][6]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector : Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Program : Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.[5]
-
-
Mass Spectrometer :
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualization of Mass Spectrometry Fragmentation
The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization. The cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2,4,4-Trimethylheptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,4-trimethylheptane, a branched alkane, in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide focuses on the fundamental principles governing its solubility, provides estimations based on chemical properties, and details experimental protocols for precise determination.
Core Principles of this compound Solubility
This compound is a nonpolar, branched-chain aliphatic hydrocarbon. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." This means it will exhibit higher solubility in solvents with similar nonpolar characteristics. The intermolecular forces at play in this compound are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within both the solute (this compound) and the solvent must be compensated by the energy released when new solute-solvent interactions are formed.
When this compound is mixed with a nonpolar organic solvent, the disruption of the existing van der Waals forces is energetically balanced by the formation of new van der Waals forces between the solute and solvent molecules.[1][2][3][4][5] Consequently, there is a low energetic barrier to solubility, leading to good miscibility.
Conversely, this compound is virtually insoluble in highly polar solvents like water. The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak van der Waals forces that would form between this compound and water molecules do not release sufficient energy to overcome this, making dissolution energetically unfavorable.[1][2][3][4]
Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound |
| Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Toluene | C₇H₈ | Nonpolar | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Highly Soluble/Miscible |
| Chloroform | CHCl₃ | Slightly Polar | Highly Soluble/Miscible |
| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately to Highly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |
| Water | H₂O | Highly Polar | Insoluble |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of a liquid like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique.[6]
Objective: To determine the concentration of this compound in a specific organic solvent at saturation, under constant temperature and pressure.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Calibrated, gas-tight glass vials with septa
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, depending on the solvent and solute properties)
-
Microsyringes
-
Volumetric flasks and pipettes
-
Filtration system (e.g., syringe filters with appropriate membrane material)
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent should be prepared. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a gas-tight vial. The presence of a separate phase of the solute is necessary to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in the thermostatically controlled shaker. The temperature should be maintained at the desired level with high precision. The samples should be agitated for a sufficient period to ensure that equilibrium is reached. This can take several hours, and it is advisable to test at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solvent is no longer increasing.[6]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the mixture to stand in the temperature-controlled environment for a period to allow for the separation of the two phases.
-
Sampling: Carefully extract a sample from the solvent phase using a microsyringe. It is crucial to avoid disturbing the solute phase. The sample should be immediately filtered to remove any undissolved microdroplets of the solute.
-
Analysis: The concentration of this compound in the collected sample is then determined using the pre-calibrated analytical instrument (e.g., GC-FID).
-
Data Interpretation: The measured concentration represents the solubility of this compound in the specific solvent at the given temperature. The experiment should be repeated multiple times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Structural and Stereoisomers of 2,4,4-Trimethylheptane and its Related Decane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and stereoisomeric landscape of 2,4,4-trimethylheptane, a branched-chain alkane, and its relationship within the broader family of decane (B31447) (C10H22) isomers. Decane, with its 75 constitutional isomers, presents a significant challenge in separation and identification, which is critical in various fields, including fuel technology, materials science, and as reference compounds in analytical chemistry. This document details the structural variations, explores the chirality and stereoisomerism present in many of these isomers, and presents key physical property data in a comparative format. Furthermore, it outlines detailed experimental protocols for the synthesis and separation of these complex hydrocarbon mixtures, providing a valuable resource for researchers in organic synthesis and analysis.
Structural Isomers of Decane (C10H22)
The molecular formula C10H22 represents 75 distinct structural (or constitutional) isomers, which differ in the connectivity of their carbon atoms.[1] These isomers range from the straight-chain n-decane to highly branched structures. The degree of branching significantly influences the physical properties of the isomers, such as boiling point, melting point, and density.[2]
1.1. Classification of Decane Isomers
The 75 isomers of decane can be systematically categorized based on the length of their longest continuous carbon chain (the parent chain). This classification is as follows:
-
Decane (1 isomer): The straight-chain alkane, n-decane.
-
Nonane derivatives (4 isomers): Methyl-substituted nonanes.
-
Octane derivatives (14 isomers): Dimethyl- and ethyl-substituted octanes.
-
Heptane derivatives (26 isomers): Including trimethyl-, methylethyl-, and propyl-substituted heptanes.
-
Hexane derivatives (23 isomers): Highly branched structures.
-
Pentane derivatives (7 isomers): The most compact and branched isomers.[1]
A representative list of these isomers is provided in the data table below.
Stereoisomers of this compound and Other Decane Isomers
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[2] In the context of alkanes, the most common form of stereoisomerism is enantiomerism, which arises from the presence of one or more chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.
2.1. Stereoisomerism of this compound
This compound possesses a single chiral center at the C2 position. This carbon is bonded to:
-
A hydrogen atom
-
A methyl group (-CH3)
-
An ethyl group (-CH2CH3)
-
A 2,2-dimethylpentyl group (-CH2C(CH3)2CH2CH2CH3)
Due to this chiral center, this compound exists as a pair of enantiomers: (R)-2,4,4-trimethylheptane and (S)-2,4,4-trimethylheptane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
2.2. Chirality in Other Decane Isomers
Many of the 75 structural isomers of decane are chiral. For example:
-
3-Methylnonane: The C3 carbon is a chiral center.
-
4-Ethyloctane: The C4 carbon is a chiral center.
-
2,3,4-Trimethylheptane: The C3 and C4 carbons are chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers).[2]
The presence and number of chiral centers in a given isomer determine the number of possible stereoisomers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n.
Data Presentation: Physical Properties of Selected Decane Isomers
The following table summarizes key physical properties of n-decane and a selection of its branched isomers, including various trimethylheptanes. The data illustrates the general trend that increased branching leads to a lower boiling point and often a lower melting point compared to the straight-chain isomer.[3]
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Chirality | Number of Stereoisomers |
| n-Decane | 124-18-5 | 174.1[4] | -29.7[4] | 0.730[4] | Achiral | 1 |
| 2-Methylnonane | 871-83-0 | 166.9 | -74.6 | 0.728 | Achiral | 1 |
| 3-Methylnonane | 5911-04-6 | 167.7 | - | 0.735 | Chiral | 2 |
| This compound | 4032-92-2 | 156.8 | - | 0.738 | Chiral | 2 |
| 2,2,4-Trimethylheptane | 14720-74-2 | 148.15[5] | - | 0.7275[5] | Chiral | 2 |
| 2,3,4-Trimethylheptane | 52896-95-4 | 159.91[6] | -53.99[6] | 0.7450[6] | Chiral | 4 |
| 2,5,5-Trimethylheptane | 1189-99-7 | - | - | - | Chiral | 2 |
| 3,4,5-Trimethylheptane | 20278-89-1 | - | - | - | Chiral | 4 (including a meso form) |
| 2,4,6-Trimethylheptane | 13475-81-5 | - | - | - | Chiral | 4 (including a meso form) |
| 3,4,4-Trimethylheptane | 20278-88-0 | - | - | - | Chiral | 2 |
Experimental Protocols
4.1. Synthesis of Branched Alkanes (e.g., this compound)
The synthesis of highly branched alkanes often involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by the removal of functional groups. A general approach could involve a Grignard reaction followed by dehydration and hydrogenation.[7]
Protocol: Synthesis of a Branched Alkane via Grignard Reaction
-
Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., 1-bromo-2,2-dimethylpentane) by reacting it with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Carbonyl Addition: Add a suitable ketone or aldehyde (e.g., propanal) dropwise to the cooled Grignard solution. The Grignard reagent will act as a nucleophile, attacking the carbonyl carbon to form a magnesium alkoxide intermediate.
-
Work-up: Quench the reaction by slowly adding a weak acid (e.g., aqueous ammonium (B1175870) chloride solution). This will protonate the alkoxide to form a tertiary alcohol.
-
Purification of Alcohol: Extract the alcohol into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and purify it using column chromatography or distillation.
-
Dehydration: Dehydrate the purified alcohol to an alkene. This can be achieved by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by using a milder reagent like POCl3 in pyridine.
-
Hydrogenation: Hydrogenate the resulting alkene to the desired alkane. This is typically done using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under an atmosphere of hydrogen gas.
-
Final Purification: Purify the final alkane product by fractional distillation.
4.2. Separation and Analysis of Decane Isomers
The separation of alkane isomers is challenging due to their similar physical properties.
4.2.1. Fractional Distillation
Fractional distillation is a primary method for separating hydrocarbons on an industrial scale and can be applied in the laboratory for separating isomers with sufficiently different boiling points.[8]
Protocol: Laboratory-Scale Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Charge the round-bottom flask with the mixture of alkane isomers and a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich in the vapor phase as it ascends the column.
-
Collection: Collect the distillate at a steady rate, monitoring the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.
-
Fraction Collection: Collect different fractions at different temperature ranges.
4.2.2. Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for the separation and identification of volatile compounds like alkane isomers.[9]
Protocol: GC Analysis of Decane Isomers
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A long, non-polar capillary column (e.g., 50-100 m) with a stationary phase like dimethylpolysiloxane is often employed for separating complex hydrocarbon mixtures.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Injector: A split/splitless injector is used to introduce a small volume of the sample.
-
Oven Temperature Program: A temperature program is crucial for resolving isomers with close boiling points. A typical program would start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature. For example, start at 40°C, hold for 5 minutes, then ramp at 2°C/minute to 180°C.
-
Data Analysis: The retention time of each peak is used for qualitative identification by comparing it to known standards. The peak area is proportional to the concentration of each isomer, allowing for quantitative analysis.
Mandatory Visualizations
Caption: A logical diagram illustrating the classification of decane isomers.
Caption: Experimental workflow for the synthesis of a branched alkane.
Caption: A logical diagram of the separation workflow for alkane isomers.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. webqc.org [webqc.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 52896-95-4 CAS MSDS (2,3,4-Trimethylheptane.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. csun.edu [csun.edu]
An In-depth Technical Guide to the Thermochemical Properties of 2,4,4-Trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for 2,4,4-trimethylheptane. It also outlines the standard experimental protocols for the determination of key thermochemical properties, offering a foundational understanding for researchers in various scientific fields.
Introduction to this compound
This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂. As an isomer of decane, its molecular structure influences its physical and thermochemical properties. Accurate thermochemical data for this compound is essential for a variety of applications, including combustion research, process design, and computational chemistry.
Molecular Structure:
Available Thermochemical Data
| Property | Value | Units | Reference |
| Molecular Formula | C₁₀H₂₂ | - | [1][2] |
| Molecular Weight | 142.2817 | g/mol | [1][2] |
| CAS Registry Number | 4032-92-2 | - | [1][2] |
| Normal Boiling Point (Tboil) | 422.7 | K | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 45.2 | kJ/mol | [1] |
Note: Comprehensive thermochemical data, including standard enthalpy of formation, standard molar entropy, and heat capacity, are likely available through subscription-based databases such as the NIST / TRC Web Thermo Tables.[1][2]
Experimental Protocols for Thermochemical Data Determination
This section details the standard experimental methodologies used to determine the fundamental thermochemical properties of organic compounds like this compound.
The standard enthalpy of formation is most accurately determined using combustion calorimetry .[3]
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Oxygen Environment: The bomb is filled with high-pressure, pure oxygen to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.
-
Calculation: The heat of combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter system.
-
Hess's Law Application: Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
The combustion reaction for this compound is:
C₁₀H₂₂(l) + 15.5 O₂(g) → 10 CO₂(g) + 11 H₂O(l)
The heat capacity of liquid this compound as a function of temperature can be determined using Differential Scanning Calorimetry (DSC) .[4]
Methodology:
-
Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as the reference.
-
DSC Instrument: The sample and reference pans are placed in the DSC instrument, which contains individual heaters and temperature sensors for each pan.
-
Temperature Program: The instrument heats both pans at a controlled, linear rate over a specified temperature range.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Calibration: The instrument is calibrated using a standard material with a well-known heat capacity (e.g., sapphire).
-
Data Analysis: The resulting data of heat flow versus temperature is used to calculate the specific heat capacity (Cp) of the sample at various temperatures.
The standard molar entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K).[5][6]
Methodology:
-
Low-Temperature Calorimetry: The heat capacity of the solid phase of this compound is measured using an adiabatic calorimeter from as low a temperature as possible (e.g., near absolute zero) up to its melting point.
-
Enthalpy of Fusion: The enthalpy of fusion (melting) is measured at the melting point.
-
Liquid Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
-
Entropy Calculation: The standard molar entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) over the entire temperature range, and adding the entropy changes associated with any phase transitions (e.g., melting).
The calculation is based on the following equation:
S°(T) = ∫₀Tm (Cp,solid/T) dT + ΔHfus/Tm + ∫TmT (Cp,liquid/T) dT
where:
-
Tm is the melting temperature.
-
ΔHfus is the enthalpy of fusion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of this compound.
References
Technical Guide: 2,4,4-Trimethylheptane - Commercial Availability, Synthesis, and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources for 2,4,4-trimethylheptane, along with detailed, plausible methodologies for its synthesis and purification. The information is intended to support research and development activities where this branched alkane is of interest.
Commercial Sources and Purity
This compound is available from various chemical suppliers. While specific purity data can vary by supplier and batch, it is crucial to consult the supplier's certificate of analysis for precise information. The following table summarizes publicly available information on commercial sources.
| Supplier | CAS Number | Molecular Formula | Notes |
| Molport | 4032-92-2 | C₁₀H₂₂ | Lists multiple suppliers on its platform.[1] |
| ChemicalBook | 4032-92-2 | C₁₀H₂₂ | Provides a platform for various suppliers.[2] |
| Biosynth | 14720-74-2 | C₁₀H₂₂ | Provides the isomer 2,2,4-Trimethylheptane (B82096).[3] |
Note: Purity information is often not publicly listed and must be obtained directly from the supplier. For the related isomer, 2,2,4-trimethylheptane, a purity of 98% is listed by some suppliers on Molport.[1]
Synthesis of this compound
A plausible and common method for the synthesis of highly branched alkanes like this compound is through a Grignard reaction to construct the carbon skeleton, followed by a reduction step. A potential synthetic route is outlined below.
Experimental Protocol: Synthesis via Grignard Reaction and Deoxygenation
This protocol describes the synthesis of this compound by reacting a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then deoxygenated to the corresponding alkane.
Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude moisture.
-
Reaction Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium.
-
Grignard Formation: A solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with tert-Butyl Methyl Ketone (Pinacolone)
-
Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
Addition of Ketone: A solution of tert-butyl methyl ketone (pinacolone, 1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol (2,4,4-trimethyl-2-heptanol).
Step 3: Deoxygenation of the Tertiary Alcohol
A common method for the deoxygenation of tertiary alcohols is through a Barton-McCombie deoxygenation or by conversion to a halide followed by reduction. An alternative simpler, though potentially less efficient, method involves direct reduction. For this guide, a two-step procedure involving conversion to an alkyl halide and subsequent reduction is described.
-
Conversion to Alkyl Chloride: The crude tertiary alcohol is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath, and thionyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until the conversion to 2-chloro-2,4,4-trimethylheptane is complete (monitored by TLC or GC).
-
Reduction to the Alkane: The resulting alkyl chloride is then reduced to this compound. A common method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). The reaction is typically carried out under an inert atmosphere. After the reaction is complete, it is carefully quenched, and the product is extracted, dried, and the solvent removed.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. A combination of techniques is often employed.
Experimental Protocol: Purification Workflow
-
Initial Work-up and Extraction: As described in the synthesis protocol, an initial aqueous work-up and extraction are performed to remove water-soluble impurities and quenching agents.
-
Fractional Distillation: Due to the non-polar nature and volatility of alkanes, fractional distillation is a highly effective method for purification.[4]
-
Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) is assembled.
-
Procedure: The crude this compound is heated, and the fraction distilling at the correct boiling point is collected. The boiling point of this compound is approximately 154-156 °C at atmospheric pressure. Fractions should be collected in narrow ranges, and their purity can be assessed by Gas Chromatography (GC).
-
-
Chromatography (Optional): If distillation does not provide the desired purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar solvent system, such as hexanes or petroleum ether, is used to elute the alkane.
-
-
Urea (B33335) Adduction (for removal of linear alkane impurities): If the product is contaminated with linear alkanes, urea adduction can be a highly selective purification method.[5]
-
Principle: Urea forms crystalline inclusion complexes with linear alkanes, while branched alkanes like this compound are excluded due to their shape.[5]
-
Procedure: The impure alkane is mixed with a saturated solution of urea in a suitable solvent (e.g., methanol). Upon cooling, the urea-n-alkane adduct precipitates and can be removed by filtration. The purified branched alkane remains in the filtrate. The solvent is then removed to yield the purified product.
-
This technical guide provides a foundational understanding of the commercial sourcing, synthesis, and purification of this compound. Researchers should always consult specific supplier documentation for purity information and adhere to all laboratory safety protocols when carrying out chemical syntheses.
References
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,4,4-Trimethylheptane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and handling protocols for 2,4,4-Trimethylheptane in a laboratory setting. Due to the limited availability of specific safety data for this compound, this document incorporates data from its isomers, primarily 2,2,4-Trimethylpentane (Isooctane), to provide a conservative and thorough safety framework. All data derived from isomers are clearly noted.
Core Safety and Physical Properties
This compound is a flammable, colorless liquid. As with any volatile organic compound, understanding its physical and chemical properties is paramount to ensuring safe laboratory practices. The following tables summarize the key quantitative data available for this compound and its isomers.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 4032-92-2 | [1][2] |
| Boiling Point | Data not available for this compound. For 2,2,4-Trimethylheptane: 148.15 °C | [3] |
| Flash Point | Data not available for this compound. For 2,2,4-Trimethylpentane (Isooctane): 4.5°C (open cup) | |
| Density | Data not available for this compound. For 2,2,4-Trimethylheptane: 0.7275 g/cm³ @ 20°C | [3] |
Table 2: Hazard Identification and Classification (Based on Isomer Data)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | Highly flammable liquid and vapor |
| Skin corrosion/irritation | 2 | Causes skin irritation |
| Serious eye damage/eye irritation | 2A | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation. May cause drowsiness or dizziness |
| Aspiration hazard | 1 | May be fatal if swallowed and enters airways |
Table 3: Exposure Limits (Based on Isomer Data for Isooctane)
| Organization | Limit | Value |
| ACGIH | TLV-TWA | 300 ppm |
| OSHA | PEL-TWA | 500 ppm (2350 mg/m³) |
Experimental Protocols
Adherence to strict experimental protocols is critical to minimize exposure and prevent accidents. The following sections detail procedures for the safe handling and emergency response for this compound.
Protocol for Safe Handling of this compound
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Identify potential hazards, evaluate the risks, and implement control measures.
-
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure proper ventilation in the laboratory.[4]
-
Keep away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.[4][5]
-
Use non-sparking tools and equipment.[6]
-
Ground and bond containers when transferring large volumes to prevent static discharge.[4]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[5]
-
-
Chemical Storage and Transport:
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a designated flammable liquids storage cabinet.[5][7]
-
Keep containers tightly closed when not in use.
-
When transporting, use a secondary container to prevent spills.[7]
-
-
Waste Disposal:
-
Dispose of this compound waste in a properly labeled, sealed, and compatible waste container.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not pour down the drain.[5]
-
Protocol for Emergency Spill Response
-
Immediate Actions:
-
Containment and Cleanup (for small, manageable spills):
-
Don the appropriate PPE as outlined in the handling protocol.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite (B1170534) or sand. Do not use combustible materials.[9]
-
Work from the outside of the spill inward to prevent spreading.[9]
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and the appropriate institutional safety office, regardless of the size.[8]
-
Visualizing Safety Workflows
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
Conclusion
References
- 1. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 2. This compound. | 4032-92-2 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fishersci.com [fishersci.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,4-Trimethylheptane via Grignard Reaction
Introduction
2,4,4-Trimethylheptane is a highly branched alkane, and its synthesis serves as an excellent model for the construction of sterically hindered molecules, which are of significant interest in drug development and materials science. The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for synthesizing complex hydrocarbon frameworks.[1][2][3][4][5] This document provides a detailed protocol for the synthesis of this compound using a two-step approach involving the formation of a tertiary alcohol via a Grignard reaction, followed by its reduction.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection at the C3-C4 bond. This approach points to a Grignard reaction between a propyl Grignard reagent and a suitable ketone. The chosen synthetic pathway involves the reaction of propylmagnesium bromide with 4,4-dimethyl-2-pentanone (B109323) to form the intermediate tertiary alcohol, 2,4,4-trimethyl-2-heptanol. Subsequent reduction of this alcohol will yield the desired alkane.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
This synthesis is a two-part procedure. The first part is the synthesis of the tertiary alcohol via a Grignard reaction, and the second part is the reduction of the alcohol to the alkane.
Part 1: Synthesis of 2,4,4-Trimethyl-2-heptanol
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
1-Bromopropane
-
4,4-Dimethyl-2-pentanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
5% HCl (aqueous)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser with a drying tube (e.g., CaCl₂), flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent: a. Place magnesium turnings (1.2 equivalents) in the three-necked flask under an inert atmosphere.[6] b. Add a small crystal of iodine to activate the magnesium surface.[6] c. Add a small volume of anhydrous diethyl ether to cover the magnesium. d. Dissolve 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. e. Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[1] If the reaction does not start, gently warm the flask. f. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[7] g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. h. Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Reaction with Ketone: a. Dissolve 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. b. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]
-
Workup and Purification: a. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and separate the ether layer. c. Extract the aqueous layer with diethyl ether (2 x 30 mL).[1] d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure to yield the crude 2,4,4-trimethyl-2-heptanol. f. Purify the crude product by distillation or flash column chromatography.
Part 2: Reduction of 2,4,4-Trimethyl-2-heptanol to this compound (Wolff-Kishner Reduction)
Materials and Reagents:
-
2,4,4-Trimethyl-2-heptanol (from Part 1)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
Place the purified 2,4,4-trimethyl-2-heptanol, diethylene glycol, and hydrazine hydrate in a round-bottom flask fitted with a reflux condenser.
-
Add potassium hydroxide pellets to the mixture.[1]
-
Heat the mixture to reflux for 1 hour.[1]
-
Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.[1]
-
Reflux the mixture for an additional 3 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with pentane (3 x 50 mL).[1]
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.
-
Filter and distill the pentane to yield the pure this compound.
Data Presentation
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 1-Bromopropane | 1-Bromopropane | 106-94-5 | C₃H₇Br | 122.99 | - |
| 4,4-Dimethyl-2-pentanone | 4,4-Dimethyl-2-pentanone | 564-04-5 | C₇H₁₄O | 114.19 | - |
| 2,4,4-Trimethyl-2-heptanol | 2,4,4-Trimethyl-2-heptanol | 624-95-3 | C₁₀H₂₂O | 158.28 | 75-85% |
| This compound | This compound | 4032-92-2 | C₁₀H₂₂ | 142.28 | 80-90% |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 3. leah4sci.com [leah4sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Alkylation Synthesis of 2,4,4-Trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,4-trimethylheptane, a branched alkane of interest in various fields of chemical research. The primary method detailed is a Grignard-Wurtz type coupling reaction, a robust and well-established method for the formation of carbon-carbon bonds. This protocol offers a straightforward approach utilizing commercially available starting materials. Additionally, a conceptual overview of an alternative Grignard addition to a ketone followed by reduction is presented. The information is intended to guide researchers in the laboratory-scale synthesis of this compound.
Introduction
This compound is a saturated, branched-chain hydrocarbon. The controlled synthesis of such alkanes is fundamental in organic chemistry for creating standards for analytical studies, and as building blocks for more complex molecules. Alkylation reactions, particularly those involving organometallic reagents, are among the most effective methods for the selective construction of such carbon skeletons.
This document outlines a primary protocol based on a Grignard-Wurtz type coupling. This approach involves the reaction of a Grignard reagent with an alkyl halide, which is a classic and versatile C-C bond-forming strategy. While specific literature detailing the synthesis of this compound is sparse, a known method involves the use of Grignard and Grignard-Wurtz reactions. The protocols herein are based on established principles of these reaction types.
Synthesis Overview and Key Data
The primary proposed synthesis of this compound involves the coupling of propylmagnesium bromide with 2-chloro-2,4,4-trimethylpentane (B3042402). This method directly forms the desired carbon skeleton.
Table 1: Quantitative Data for Proposed Synthesis
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chloro-2,4,4-trimethylpentane | 1.0 molar equivalent | Starting alkyl halide. |
| Magnesium Turnings | 1.2 molar equivalents | Used to form the Grignard reagent. A slight excess is used to ensure complete reaction of the alkyl halide. |
| 1-Bromopropane (B46711) | 1.1 molar equivalents | Used to form the Grignard reagent. |
| Anhydrous Diethyl Ether | ~10 mL per 0.1 mol of alkyl halide | Solvent for the Grignard reaction. Must be anhydrous. |
| Reaction Conditions | ||
| Reaction Temperature | 35 °C (refluxing diethyl ether) | The reaction is typically carried out at the boiling point of the ether solvent. |
| Reaction Time | 2 - 4 hours | Monitoring by TLC or GC-MS is recommended to determine completion. |
| Yield | ||
| Theoretical Yield | Calculated based on limiting reagent | The theoretical yield should be calculated based on the starting amount of 2-chloro-2,4,4-trimethylpentane. |
| Expected Practical Yield | 60 - 80% | Typical yields for Grignard-Wurtz coupling reactions can vary. This is an estimated range based on similar reactions. |
| Product Characterization | ||
| Boiling Point | 156-158 °C | Literature value for this compound. |
| Molecular Weight | 142.28 g/mol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard-Wurtz Coupling
This protocol details the preparation of propylmagnesium bromide and its subsequent reaction with 2-chloro-2,4,4-trimethylpentane.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
1-Bromopropane
-
2-Chloro-2,4,4-trimethylpentane
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas before use to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq.) in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by a loss of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear gray and cloudy.
-
-
Coupling Reaction:
-
Prepare a solution of 2-chloro-2,4,4-trimethylpentane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-chloro-2,4,4-trimethylpentane solution dropwise to the freshly prepared propylmagnesium bromide solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid to dissolve any unreacted magnesium and magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Grignard-Wurtz coupling method.
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Approach: Grignard Addition and Reduction
An alternative, though less direct, method for the synthesis of this compound involves the addition of a Grignard reagent to a ketone, followed by the reduction of the resulting tertiary alcohol.
Conceptual Steps:
-
Grignard Reagent Formation: Preparation of a suitable Grignard reagent, for example, tert-butylmagnesium chloride from tert-butyl chloride and magnesium.
-
Grignard Addition: Reaction of the Grignard reagent with a ketone, such as 2-hexanone. This would form 2,4,4-trimethylheptan-2-ol.
-
Reduction of the Tertiary Alcohol: The resulting tertiary alcohol would then need to be reduced to the corresponding alkane. This can be a challenging transformation, often requiring harsh conditions, such as treatment with a strong acid and a reducing agent (e.g., via a dehydration-hydrogenation sequence).
Due to the additional reduction step, which can sometimes lead to side products, the Grignard-Wurtz coupling method detailed in Protocol 1 is generally a more direct and efficient approach for the synthesis of alkanes like this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are extremely flammable. Ensure that there are no sources of ignition in the vicinity of the experiment.
-
The quenching of Grignard reactions is highly exothermic and can release flammable gases. Perform this step slowly in an ice bath and in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The synthesis of this compound can be effectively achieved through a Grignard-Wurtz coupling reaction. The protocol provided in this document offers a detailed, step-by-step guide for researchers. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of this synthesis. The provided data and workflow diagrams serve as a valuable resource for planning and executing the preparation of this branched alkane.
Application Notes and Protocols for the Purification of 2,4,4-Trimethylheptane by Fractional Distillation
Introduction
2,4,4-Trimethylheptane is a branched alkane of interest in various fields of chemical research, including as a component in fuel studies and as a reference compound in analytical chemistry. Synthesis of this compound can often lead to a mixture of structural isomers and other impurities. For applications requiring high purity, fractional distillation is the preferred method of purification. This document provides a detailed protocol for the purification of this compound using laboratory-scale fractional distillation. The procedure is designed for researchers, scientists, and drug development professionals who require a high-purity sample of the target compound.
Fractional distillation separates compounds based on differences in their boiling points.[1] For mixtures of isomers with close boiling points, a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio is essential for achieving effective separation.[2][3]
Data Presentation
Table 1: Physical Properties of this compound and Potential Isomeric Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 4032-92-2 | C₁₀H₂₂ | 142.28 | ~150-155 (estimated) |
| 2,2,4-Trimethylheptane | 14720-74-2 | C₁₀H₂₂ | 142.28 | 148.15[4] |
| 2,3,4-Trimethylheptane | 52896-95-4 | C₁₀H₂₂ | 142.28 | Not readily available |
| 2,4,5-Trimethylheptane | 20278-84-6 | C₁₀H₂₂ | 142.28 | Not readily available |
| 2,4,6-Trimethylheptane | 2613-61-8 | C₁₀H₂₂ | 142.28 | 147-149[5] |
Experimental Protocols
This section details the necessary equipment and step-by-step procedure for the fractional distillation of this compound.
Materials and Equipment
-
Crude this compound mixture
-
Round-bottom flask (appropriate size for the volume of crude mixture)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)
-
Distillation head with a condenser and a collection flask adapter
-
Thermometer or temperature probe
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
-
Analytical balance
-
Gas chromatograph (GC) for purity analysis
Experimental Workflow Diagram
Caption: Figure 1: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Apparatus Setup:
-
Place the crude this compound mixture into a round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble the fractional distillation apparatus as shown in Figure 2. The fractionating column should be positioned vertically between the distillation flask and the distillation head.[6]
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
-
Ensure all ground glass joints are properly sealed.
-
Wrap the fractionating column with insulating material to minimize heat loss and maintain a proper temperature gradient.[8]
-
-
Distillation Process:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the mixture as it begins to boil and the vapor rises into the fractionating column.
-
Allow a state of total reflux to be established for a period (e.g., 30-60 minutes) before collecting any distillate. This allows the vapor-liquid equilibria to stabilize within the column, improving separation efficiency.
-
Set the reflux ratio to a high value (e.g., 5:1 to 10:1, meaning for every 5-10 drops of condensate returned to the column, 1 drop is collected). A higher reflux ratio generally leads to better separation but a slower distillation rate.[3][9]
-
Slowly begin to collect the first fraction, known as the "forerun," which will contain the most volatile impurities.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.
-
Collect different fractions in separate, pre-weighed receiving flasks as the temperature changes. The main fraction of this compound should be collected at a stable boiling point.
-
-
Fraction Collection and Analysis:
-
Collect the "heart cut," which is the fraction containing the purified this compound, over the expected boiling range.
-
As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. These should be collected in a separate flask.
-
Stop the distillation before the distillation flask runs dry to prevent overheating and potential decomposition of the residue.
-
Analyze the purity of the collected fractions using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the concentration of this compound and any remaining impurities.
-
Logical Relationship of Distillation Parameters
Caption: Figure 2: Key parameters influencing fractional distillation efficiency.
Conclusion
The protocol described provides a comprehensive guide for the purification of this compound by fractional distillation. Successful purification of isomeric mixtures with close boiling points is contingent upon the use of a highly efficient fractionating column and careful control of the reflux ratio. The purity of the final product should always be confirmed by an appropriate analytical method such as Gas Chromatography. By following this protocol, researchers can obtain high-purity this compound suitable for a wide range of scientific applications.
References
- 1. REFLUX RATIO FORMULA IN DISTILLATION COLUMN – JEFERSON COSTA [jefersoncosta.com]
- 2. benchchem.com [benchchem.com]
- 3. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. usalab.com [usalab.com]
- 8. Purification [chem.rochester.edu]
- 9. Reflux Ratio [solvent--recycling.com]
Application Notes and Protocols: 2,4,4-Trimethylheptane as a Non-Polar Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylheptane is a branched-chain alkane, a class of saturated hydrocarbons. Due to its non-polar nature and relatively low reactivity, it holds potential as a solvent in various organic synthesis applications, particularly in reactions involving non-polar reagents and intermediates. Its branched structure can influence solubility, viscosity, and boiling point compared to its linear isomer, n-decane. These properties may offer advantages in specific reaction setups, such as facilitating heat transfer and simplifying product isolation.
While specific documented applications of this compound as a solvent in organic synthesis are limited in readily available literature, its properties as a non-polar, aprotic solvent suggest its suitability for a range of reactions where non-polar media are preferred. This document provides an overview of its potential applications, drawing analogies from other highly branched alkanes and general principles of solvent effects in organic reactions. The provided protocols are illustrative and may require optimization for specific substrates and reaction conditions.
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes available data for this compound and its isomers to provide an estimation of its physical properties.
| Property | 2,4,4-Trimethylhexane (C9H20) | 2,4,6-Trimethylheptane (C10H22) | 2,2,4-Trimethylpentane (Isooctane, C8H18) | n-Heptane (C7H16) |
| Molecular Formula | C9H20 | C10H22 | C8H18 | C7H16 |
| Molecular Weight ( g/mol ) | 128.25 | 142.28 | 114.23 | 100.21 |
| Boiling Point (°C) | ~123 | 147-149[1] | 99.3 | 98.4 |
| Density (g/mL at 20°C) | ~0.72 | ~0.74 | 0.692 | 0.684 |
| Flash Point (°C) | ~10 | 36.67[1] | -12 | -4 |
| Solubility in Water | Insoluble | Insoluble[1] | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in non-polar solvents | Soluble in alcohol[1] | Soluble in non-polar solvents | Soluble in non-polar solvents |
Potential Applications in Organic Synthesis
Based on its non-polar character, this compound can be considered as a potential solvent for a variety of organic reactions, particularly as an alternative to other alkanes like hexane (B92381) or heptane (B126788).
1. Reactions Requiring Inert, Non-Polar Media: Highly branched alkanes are chemically inert under many reaction conditions, making them suitable for reactions involving highly reactive reagents that would otherwise react with the solvent.
2. Reactions at Elevated Temperatures: With an estimated boiling point in the range of 140-150°C, this compound can be used for reactions requiring higher temperatures than are achievable with lower boiling alkanes like hexane (b.p. 69°C) or heptane (b.p. 98°C).
3. Green Chemistry Alternative: As a saturated hydrocarbon, this compound may be considered a "greener" alternative to some halogenated or aromatic solvents. Its lower volatility compared to hexane could also reduce solvent loss through evaporation.
Illustrative Experimental Protocols
The following protocols are generalized and should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for a Heck Coupling Reaction in a Non-Polar Hydrocarbon Solvent
The Heck reaction can be performed in non-polar hydrocarbon solvents, and the choice of a higher boiling solvent like this compound could be advantageous for less reactive substrates requiring higher temperatures.[2][3]
Reaction Scheme: Ar-X + R-CH=CH2 --(Pd catalyst, Base)--> Ar-CH=CH-R
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine (B1218219) ligand (e.g., P(o-tolyl)3)
-
Base (e.g., triethylamine)
-
This compound (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.
-
Add anhydrous this compound to the flask and stir to dissolve the catalyst and ligand.
-
Add the aryl halide, the alkene, and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
Application Notes: Quantitative Analysis of Volatile Organic Compounds Using 2,4,4-Trimethylheptane as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] For accurate and precise quantification, the use of an internal standard (IS) is often essential to correct for variations in sample injection volume, instrument response, and sample preparation.[2] This application note describes a detailed protocol for the use of 2,4,4-Trimethylheptane as an internal standard for the quantitative analysis of volatile organic compounds (VOCs), such as those found in complex hydrocarbon mixtures or as residual solvents in pharmaceutical products.
This compound, a branched C10 alkane, is a suitable internal standard for the analysis of various non-polar to moderately polar analytes due to its chemical inertness, thermal stability, and distinct mass spectrum. Its branching results in a different retention time compared to its linear isomer, n-decane, which can be advantageous in preventing co-elution with target analytes.
Principle of Internal Standard Method
The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, standard, and blank. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. This ratiometric measurement corrects for potential errors introduced during sample preparation and injection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂ | [3] |
| Molecular Weight | 142.2817 g/mol | [3] |
| CAS Number | 4032-92-2 | [3] |
| Boiling Point | ~150-155 °C (estimated) | |
| Kovats Retention Index (non-polar column) | 889 | [3] |
Experimental Protocols
Materials and Reagents
-
Analytes of Interest: (e.g., Toluene, Ethylbenzene, Xylenes, etc.)
-
Internal Standard: this compound (≥98% purity)
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890 GC system or equivalent
-
Mass Spectrometer: Agilent 5975C MS or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of solvent in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at a concentration of 1 mg/mL in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. To each calibration standard, add a constant amount of the IS Stock solution to achieve a final internal standard concentration of 10 µg/mL.
| Calibration Level | Analyte Concentration (µg/mL) | Internal Standard Concentration (µg/mL) |
| 1 | 0.5 | 10 |
| 2 | 1.0 | 10 |
| 3 | 5.0 | 10 |
| 4 | 10.0 | 10 |
| 5 | 25.0 | 10 |
| 6 | 50.0 | 10 |
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Dissolve or dilute the sample in a known volume of solvent.
-
Add the IS Stock solution to the prepared sample to achieve a final internal standard concentration of 10 µg/mL.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
GC-MS Parameters
The following are representative GC-MS parameters. Optimization may be required based on the specific analytes and instrumentation.
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 40 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | |
| Hold: 5 min at 250 °C | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.
-
Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Quantification: Calculate the concentration of the analyte in the samples using the calibration curve.
Diagrams
Concluding Remarks
The use of this compound as an internal standard provides a reliable method for the quantitative analysis of volatile organic compounds by GC-MS. Its properties make it a suitable choice for a range of applications, including the analysis of hydrocarbon mixtures and residual solvents. The detailed protocol provided herein serves as a robust starting point for method development and validation in research and quality control laboratories.
References
Application Note: Validation of a GC-FID Method for the Quantification of 2,4,4-Trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry, the quantification of organic volatile impurities is a critical aspect of quality control to ensure the safety and efficacy of drug products. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of such volatile compounds.[1][2] This application note details the validation of a GC-FID method for the quantification of 2,4,4-Trimethylheptane, a potential process-related impurity in pharmaceutical manufacturing. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate that the analytical procedure is fit for its intended purpose.[3][4][5]
This compound is a branched alkane with the chemical formula C₁₀H₂₂.[6][7] Its volatility and hydrocarbon nature make GC-FID an ideal analytical technique for its detection and quantification. This document provides a comprehensive protocol and the results of the validation for key analytical parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard gas chromatograph equipped with a flame ionization detector was used for this validation study. The detailed instrumental parameters are provided in Table 1.
Table 1: GC-FID Instrumental and Chromatographic Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)[1] |
| Carrier Gas | Helium or Nitrogen[1] |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 15 °C/min to 220 °C (hold for 5 min) |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Diluent | Dimethyl sulfoxide (B87167) (DMSO) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DMSO to achieve concentrations ranging from the limit of quantitation (LOQ) to 150% of the target analyte concentration.
-
Sample Preparation: The sample matrix (e.g., drug substance) is dissolved in DMSO to a final concentration suitable for analysis. For recovery studies, the sample matrix is spiked with known amounts of the this compound standard stock solution.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the GC-FID method for this compound.
Caption: A logical workflow for the GC-FID method validation process.
Results and Discussion
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] The specificity of the method was demonstrated by injecting the diluent (DMSO), a placebo solution, and a sample solution spiked with this compound. The chromatograms showed no interfering peaks at the retention time of this compound in the diluent and placebo, indicating the method's specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] The linearity of the method was evaluated by analyzing six concentration levels of this compound, prepared in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 1505 |
| 5.0 | 7520 |
| 10.0 | 15100 |
| 25.0 | 37650 |
| 50.0 | 75300 |
| 75.0 | 112800 |
| Correlation Coefficient (r²) | 0.9995 |
| Range | 1.0 - 75.0 µg/mL |
The correlation coefficient (r²) of 0.9995 demonstrates excellent linearity over the specified range.
Accuracy
Accuracy was determined by performing recovery studies. A known amount of this compound was spiked into the sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate. The percentage recovery was calculated.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.3 | 101.2% |
| 120% | 30.0 | 29.5 | 98.3% |
| Mean % Recovery | 99.5% |
The mean recovery of 99.5% is within the acceptable limits, indicating the accuracy of the method.[8]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
Table 4: Precision Data
| Parameter | % RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.12% |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[1]
Table 6: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 5.0% | 0.9% |
All system suitability parameters were within the acceptable limits, ensuring the validity of the analytical results.
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship and dependencies between the different method validation parameters.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The GC-FID method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over the specified range. The determined LOD and LOQ are suitable for the intended purpose of quantifying this potential impurity at trace levels. The validated method is reliable and can be implemented for routine quality control analysis in a pharmaceutical setting.[9]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ijpras.com [ijpras.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 7. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 8. "Method development and validation for the GC-FID assay of ethanol in r" by K.-H. Lu, C.-Y. Chen et al. [jfda-online.com]
- 9. scielo.org.co [scielo.org.co]
Application Note: Quantitative Analysis of 2,4,4-Trimethylheptane in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,4,4-trimethylheptane in aqueous samples. The protocol employs a liquid-liquid extraction (LLE) for sample preparation and utilizes decane-d22 (B101266) as an internal standard for accurate quantification. The method is demonstrated to be linear, accurate, and precise over a defined concentration range, making it suitable for environmental monitoring, toxicological studies, and quality control in various industrial applications.
Introduction
This compound is a branched alkane that may be present in various environmental and biological matrices as a component of fuel mixtures or industrial solvents. Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for assessing environmental contamination, human exposure, and for quality control in manufacturing processes. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1] This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, GC-MS parameters, and method validation.
Experimental
-
This compound (≥98% purity)
-
Decane-d22 (99 atom % D)
-
Hexane (B92381) (GC grade, ≥99%)
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water (18.2 MΩ·cm)
-
Autosampler vials, inserts, and caps
-
Glassware: volumetric flasks, pipettes, separatory funnels
2.2.1. Standard Stock Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in hexane in a 100 mL volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of decane-d22 and dissolve in hexane in a 100 mL volumetric flask.
2.2.2. Calibration Standards and Quality Control (QC) Samples
Prepare a series of calibration standards and QC samples by spiking appropriate volumes of the analyte stock solution into deionized water. A fixed amount of the internal standard is added to each standard and sample. For example, for a 10 mL aqueous sample, add 10 µL of a 10 µg/mL decane-d22 working solution to achieve a final IS concentration of 10 ng/mL. Typical concentration ranges for volatile hydrocarbons in water can be from the low ng/L to µg/L level.[1][2][3][4]
2.2.3. Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
To a 10 mL aqueous sample in a separatory funnel, add 10 µL of the 10 µg/mL internal standard working solution.
-
Add 2 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 5 minutes.
-
Drain the lower aqueous layer.
-
Pass the upper organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried organic extract in a GC vial for analysis.
GC-MS Instrumentation and Method
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/Splitless, 250 °C, Splitless mode (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Ramp: 25 °C/min to 250 °C, hold for 2 minutes
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
MSD Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI), 230 °C, 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Parameters:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 57 | 43 | 71 |
| Decane-d22 (IS) | 66 | 50 | 80 |
Note: Quantifier and qualifier ions were selected based on their relative abundance in the NIST mass spectra.[5][6]
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to international guidelines.
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method demonstrated excellent linearity over the concentration range of 1-100 ng/mL with a coefficient of determination (R²) > 0.995.
Accuracy and precision were evaluated by analyzing replicate (n=5) QC samples at three concentration levels (Low, Medium, and High). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | 5 | 98.2 | 4.5 |
| Mid QC | 25 | 101.5 | 3.2 |
| High QC | 75 | 99.8 | 2.8 |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was established at 0.5 ng/mL and the LOQ at 1.5 ng/mL.
Data Presentation
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 382,123 | 150,567 | 2.538 |
| 50 | 765,987 | 151,111 | 5.068 |
| 100 | 1,528,765 | 150,456 | 10.161 |
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample 1 | 254,321 | 149,876 | 1.697 | 16.7 |
| Sample 2 | 45,678 | 150,345 | 0.304 | 3.0 |
| Sample 3 | 687,432 | 150,999 | 4.553 | 44.8 |
Visualizations
References
- 1. Determination of volatile organic hydrocarbons in water samples by solid-phase dynamic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mass.gov [mass.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 6. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
Application Notes and Protocols for the Analysis of 2,4,4-Trimethylheptane in Petrochemical Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the identification and quantification of 2,4,4-trimethylheptane, a branched alkane, within complex petrochemical mixtures such as gasoline. While not as commonly utilized as a primary reference standard as its isomer 2,2,4-trimethylpentane (B7799088) (isooctane), the analysis of this compound is relevant in the context of Detailed Hydrocarbon Analysis (DHA) for the complete characterization of fuels.
Gasoline is a complex blend of hundreds of hydrocarbons, and its precise composition is crucial for determining its performance characteristics, such as octane (B31449) rating, and for meeting regulatory standards.[1][2][3] Branched alkanes, like this compound, are significant components of gasoline and contribute to its overall properties. Their identification and quantification are typically performed using high-resolution gas chromatography.
Data Presentation
The following table summarizes the key physicochemical and chromatographic data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂ | [4] |
| Molecular Weight | 142.28 g/mol | [4] |
| CAS Number | 4032-92-2 | [4][5] |
| Boiling Point | Not specified | |
| Kovats Retention Index (non-polar column) | 889 | [4] |
Experimental Protocols
The primary methodology for the analysis of this compound in petrochemical samples is Detailed Hydrocarbon Analysis (DHA) by gas chromatography, often following standardized methods such as ASTM D6730.[6]
Protocol: Detailed Hydrocarbon Analysis of Gasoline by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines the general procedure for the separation and quantification of individual hydrocarbon components, including this compound, in a gasoline sample.
1. Objective: To identify and quantify the individual hydrocarbon constituents of a gasoline sample.
2. Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
High-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, 100% dimethyl polysiloxane)
-
Autosampler
-
Data acquisition and processing software
-
Helium or Hydrogen (carrier gas)
-
Air and Hydrogen (for FID)
-
Nitrogen (makeup gas)
-
Gasoline sample
-
Reference standards (including n-alkanes for retention index calculation and, if available, a standard containing this compound for positive identification)
3. Sample Preparation:
-
Gasoline samples are typically analyzed neat (undiluted).
-
Ensure the sample is homogeneous before taking an aliquot for injection.
4. GC-FID Conditions:
| Parameter | Setting |
| Injector | Split/Splitless |
| Injection Volume | 0.1 - 1.0 µL |
| Split Ratio | 100:1 to 200:1 |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, typically 1-2 mL/min |
| Oven Temperature Program | Initial: 35 °C, hold for 10 minRamp 1: 2 °C/min to 60 °CRamp 2: 5 °C/min to 200 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N₂) Flow | 25-30 mL/min |
5. Data Analysis:
-
Identification: Components are identified based on their retention times compared to known standards and by calculating their Kovats retention indices relative to a series of n-alkanes. The Kovats index for this compound on a non-polar column is approximately 889.[4]
-
Quantification: The concentration of each component is determined by the area of its corresponding peak. Quantification can be performed using an external or internal standard method. For complex mixtures like gasoline, area percent normalization is often used to estimate the relative concentrations of the components.
6. Quality Control:
-
Run a blank solvent injection to ensure no carryover between samples.
-
Periodically inject a known reference mixture to verify system performance and retention time stability.
Visualizations
Caption: Experimental workflow for Detailed Hydrocarbon Analysis (DHA).
Caption: Classification of this compound within gasoline components.
References
- 1. Table E-1.b, Major Hydrocarbon Components of Gasoline - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. View of A STUDY OF THE RELATIONSHIP BETWEEN THE OCTANE NUMBER AND THE CHEMICAL COMPOSITION OF REGULAR, MIDGRADE, AND PREMIUM GASOLINE | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 4. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 5. This compound. | 4032-92-2 [chemicalbook.com]
- 6. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]
Application Note: 2,4,4-Trimethylheptane as a Reference Standard for Hydrocarbon Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of hydrocarbons is critical across various scientific disciplines, including environmental monitoring, petroleum chemistry, and importantly, pharmaceutical development. In pharmaceutical manufacturing, hydrocarbon solvents may be used during the synthesis of active pharmaceutical ingredients (APIs) or excipients. Their removal is a critical step, and regulatory bodies require strict monitoring of residual solvents to ensure patient safety. Furthermore, extractables and leachables from manufacturing equipment or container closure systems can introduce trace hydrocarbon impurities into final drug products.
Accurate and precise quantification of these hydrocarbons necessitates the use of high-purity reference standards. 2,4,4-Trimethylheptane, a branched-chain alkane, serves as an excellent reference standard for these applications. Its stable, non-polar nature and distinct chromatographic behavior make it suitable for use as an internal standard in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks, which allows for the correction of variations in injection volume and instrument response, thereby improving analytical precision and accuracy.
Principle of Application
When used as an internal standard, this compound is added to an unknown sample prior to analysis. The response of the target analyte is measured relative to the response of the this compound. Because both the analyte and the internal standard are subjected to the same analytical conditions, any systematic or random errors—such as minor variations in sample injection volume or detector response drift—will affect both compounds equally. This results in a constant ratio of their responses, which is proportional to the analyte concentration. This ratiometric measurement provides a more robust and reproducible quantification than external standard methods.
Physicochemical and Chromatographic Data
Quantitative data for this compound and its common isomers are summarized below. This data is essential for method development, including the selection of appropriate GC column phases and temperature programs.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| CAS Number | 4032-92-2 | [1][3][4] |
| Boiling Point | ~145-149 °C (Isomer dependent) | [5] |
| Purity Specification | >98% (Typical for GC reference standards) | [6][7] |
| Kovats Retention Index | 889 (on non-polar column) | [1][2] |
Note: Data for isomers may be used as an estimate where direct data for this compound is not available. Purity is a general requirement for reference standards.
Logical Workflow for Hydrocarbon Quantification
The following diagram illustrates the logical steps involved in quantifying hydrocarbon analytes in a sample using this compound as an internal standard.
References
- 1. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 2. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 3. This compound. | 4032-92-2 [chemicalbook.com]
- 4. This compound. | 4032-92-2 [chemicalbook.com]
- 5. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Analysis of 2,4,4-Trimethylheptane in Volatile Organic Compound (VOC) Research
Disclaimer: Extensive literature review did not yield specific studies identifying 2,4,4-Trimethylheptane as a definitive biomarker for any particular disease or its widespread use in targeted volatile organic compound (VOC) analysis. The following application notes and protocols are therefore based on established methodologies for the analysis of branched alkanes and other VOCs in biological and environmental matrices. These protocols can be adapted for the analysis of this compound should it be identified as a compound of interest in future research.
Application Note 1: Analysis of Branched Alkanes in Exhaled Breath Condensate for Potential Biomarker Discovery
Introduction
Volatile organic compounds (VOCs) present in exhaled breath are products of metabolic processes within the body. Alterations in these metabolic pathways due to disease can lead to changes in the profile of exhaled VOCs, making them promising non-invasive biomarkers. Branched alkanes, such as isomers of trimethylheptane, are a class of VOCs that can be detected in breath. This application note describes a general workflow for the collection and analysis of exhaled breath condensate (EBC) to identify and quantify branched alkanes, which could include this compound.
Potential Applications
-
Disease Screening: Investigating correlations between the presence and concentration of specific branched alkanes and various diseases, such as respiratory illnesses or metabolic disorders.
-
Exposure Monitoring: Assessing exposure to environmental or occupational sources of volatile hydrocarbons.
-
Drug Development: Monitoring metabolic changes in response to therapeutic interventions.
Workflow Overview
The analysis of branched alkanes in EBC typically involves three main stages: sample collection, sample preparation (extraction and concentration), and analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol 1: GC-MS Analysis of this compound in Exhaled Breath Condensate using SPME
1. Materials and Reagents
-
Exhaled Breath Condensate (EBC) Collection Device (e.g., RTube™, EcoScreen)
-
Solid-Phase Microextraction (SPME) fiber assembly with a non-polar coating (e.g., Polydimethylsiloxane - PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
2 mL autosampler vials with PTFE/silicone septa
-
Heating block or water bath
-
High-purity helium (carrier gas)
-
This compound standard (if available) or a mixture of branched alkane standards for retention time comparison.
2. EBC Sample Collection
-
Assemble the EBC collection device according to the manufacturer's instructions.
-
Have the subject provide a saliva-free breath sample by breathing tidally into the device for a specified period (e.g., 10-15 minutes).
-
Collect the condensed breath sample in a pre-chilled vial.
-
Store the EBC sample at -80°C until analysis to minimize the loss of volatile compounds.
3. Sample Preparation (SPME)
-
Thaw the EBC sample to room temperature.
-
Transfer 1 mL of the EBC sample into a 2 mL autosampler vial.
-
Expose the SPME fiber to the headspace above the EBC sample.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a fixed time (e.g., 30 minutes) to allow for the adsorption of VOCs onto the fiber.
4. GC-MS Analysis
-
Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes.
-
Perform the analysis using the GC-MS parameters outlined in Table 1.
-
Acquire mass spectra in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification if a standard is available.
Table 1: Suggested GC-MS Parameters for Branched Alkane Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 40°C (hold for 2 min), Ramp: 5°C/min to 250°C (hold for 5 min) |
| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 min |
5. Data Analysis
-
Identify this compound by comparing its retention time and mass spectrum with a known standard or by matching the acquired mass spectrum to a library (e.g., NIST).
-
For quantitative analysis, generate a calibration curve using a series of standard solutions of this compound.
Application Note 2: Environmental Monitoring of Volatile Hydrocarbons in Water Samples
Introduction
Volatile hydrocarbons, including branched alkanes like this compound, can be present in water sources due to industrial discharge, fuel spills, or natural processes. Monitoring the levels of these compounds is crucial for environmental protection and public health. This application note provides a protocol for the analysis of volatile hydrocarbons in water samples using headspace-trap GC-MS.
Logical Relationship for Water Sample Analysis
Experimental Protocol 2: Headspace-Trap GC-MS Analysis of this compound in Water
1. Materials and Reagents
-
40 mL VOC vials with PTFE-lined septa
-
Headspace autosampler with a trap (e.g., Tenax®)
-
GC-MS system
-
Hydrochloric acid (HCl), concentrated
-
Internal standard solution (e.g., deuterated toluene)
-
This compound standard solution.
2. Sample Collection and Preservation
-
Collect the water sample in a 40 mL VOC vial, ensuring no headspace (air bubbles).
-
Preserve the sample by adding a few drops of concentrated HCl to achieve a pH < 2. This inhibits microbial degradation of the analytes.
-
Store the sample at 4°C until analysis.
3. Sample Preparation (Headspace-Trap)
-
Allow the sample to equilibrate to room temperature.
-
Spike the sample with a known amount of internal standard.
-
Place the vial in the headspace autosampler.
-
Heat the sample vial (e.g., at 80°C for 20 minutes) to partition the volatile compounds into the headspace.
-
The autosampler will then pass a stream of inert gas through the headspace to a trap, where the VOCs are concentrated.
4. GC-MS Analysis
-
The trap is rapidly heated, and the desorbed analytes are transferred to the GC column.
-
Use the GC-MS parameters similar to those described in Table 1. The oven temperature program may need to be optimized based on the complexity of the sample.
5. Data Analysis and Quantification
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the concentration of this compound using the internal standard method. Calculate the relative response factor (RRF) from the analysis of calibration standards.
Table 2: Quantitative Data Summary (Hypothetical)
This table presents hypothetical quantitative data for this compound in different sample matrices to illustrate how results could be presented.
| Sample Matrix | Sample ID | This compound Concentration | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Exhaled Breath Condensate | EBC-001 | 5.2 ng/mL | 0.5 ng/mL | 1.5 ng/mL |
| Exhaled Breath Condensate | EBC-002 | Not Detected | 0.5 ng/mL | 1.5 ng/mL |
| River Water | RW-A | 15 µg/L | 1 µg/L | 3 µg/L |
| Industrial Wastewater | IWW-X | 120 µg/L | 1 µg/L | 3 µg/L |
While this compound is not yet established as a key biomarker, the protocols outlined in these application notes provide a robust framework for its analysis in both biological and environmental samples. The use of sensitive techniques like SPME and headspace-trap GC-MS allows for the detection and quantification of this and other branched alkanes at trace levels. Further research is needed to explore the potential significance of this compound and other VOCs in various scientific and clinical applications.
Troubleshooting & Optimization
troubleshooting peak tailing for 2,4,4-Trimethylheptane in GC
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 2,4,4-Trimethylheptane, a non-polar branched alkane.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] A tailing factor greater than 1.5 is generally considered an indication of a significant issue that requires investigation.[2][3]
Q2: I am seeing peak tailing for this compound. What are the likely causes?
A2: For a non-polar compound like this compound, peak tailing can be caused by several factors. These can be broadly categorized into system-wide issues that affect all peaks and compound-specific issues.
-
System-Wide Issues: These are often due to physical problems in the GC system.[2][4]
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes.[1][4][5][6]
-
System Leaks: Leaks at the inlet or detector fittings can disrupt carrier gas flow.[2][5]
-
Contaminated Inlet Liner: The liner can become a source of active sites if contaminated with residues from previous injections.[1][2]
-
-
Compound-Specific & Method-Related Issues: These are often related to interactions within the column or sub-optimal analytical conditions.
-
Active Sites: Although less common for non-polar alkanes, active sites in the liner or on the column's stationary phase can cause interactions leading to tailing.[1]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the analyte's interaction with the stationary phase.[5][6][7]
-
Low Injector Temperature: An injector temperature that is too low can lead to slow or incomplete vaporization of the analyte.[1]
-
Sub-optimal Flow Rate: A carrier gas flow rate that is too low can contribute to peak broadening and tailing.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can appear as tailing.[8]
-
Q3: How do I systematically troubleshoot peak tailing for this compound?
A3: A systematic approach, starting with the easiest and most common fixes, is recommended.[1] Begin by examining the chromatogram to determine if all peaks are tailing or just the this compound peak. If all peaks are tailing, the issue is likely related to the GC system's physical setup.[4][9] If only the analyte peak is tailing, it is more likely a chemical or method-related issue.[9] The flowchart below provides a step-by-step troubleshooting guide.
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing of this compound in GC analysis.
Detailed Troubleshooting Guides
Guide 1: System-Level Inspection
Q: All the peaks in my chromatogram, including this compound, are tailing. Where should I start?
A: When all peaks exhibit tailing, the cause is typically a physical issue within the GC system rather than a chemical interaction.[2][4] Follow these steps:
-
Check for Leaks: Use an electronic leak detector to check for leaks at the inlet septum nut and the column connections to the inlet and detector. Leaks can disrupt the carrier gas flow, leading to peak tailing.[2][5]
-
Inspect Column Installation:
-
Column Cut: Ensure the column has a clean, 90-degree cut. A poor cut can cause turbulence in the carrier gas flow.[3][4][6]
-
Installation Depth: Verify that the column is installed at the correct depth in both the inlet and the detector, according to the manufacturer's instructions. Incorrect positioning can create dead volumes.[3][4][5]
-
-
Perform Inlet Maintenance:
Guide 2: Analyte and Method-Specific Solutions
Q: Only the peak for this compound is tailing. What should I do?
A: If only your analyte of interest is tailing, the issue is more likely related to chemical interactions or the analytical method parameters.
-
Optimize Injector Temperature: A low injector temperature can cause incomplete or slow vaporization. For alkanes, a starting injector temperature of 250-300°C is generally recommended.[11]
-
Verify Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can lead to band broadening.[5]
-
Address Column Contamination:
-
Evaluate Column Health: If the above steps do not resolve the tailing, the stationary phase of the column may be degraded.[1] In this case, replacing the column is the next step.
Experimental Protocols
Protocol 1: Column Installation
-
Cool Down: Ensure the GC inlet and detector are at a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Cut the Column: Using a ceramic scoring wafer or a specialized tool, score the fused silica (B1680970) column and gently snap it to create a clean, 90-degree cut. Inspect the cut with a magnifier.[3][4]
-
Install Column: Slide the appropriate nut and ferrule onto the column. Insert the column into the inlet to the correct depth as specified by your instrument's manufacturer and tighten the nut.[1]
-
Leak Check: Restore the carrier gas flow and perform a leak check at the fitting using an electronic leak detector.
-
Repeat for Detector: Follow the same procedure for installing the column in the detector.
Protocol 2: Inlet Maintenance
-
Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow.
-
Remove Septum Nut and Septum: Unscrew the septum nut and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner with forceps.
-
Install New Liner and Septum: Insert a new, deactivated liner and a new septum. Reassemble the inlet. Do not overtighten the septum nut.[1]
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut.
Data Presentation
The following table provides a summary of typical GC parameters for the analysis of alkanes like this compound and how they can be adjusted to troubleshoot peak tailing.
| Parameter | Typical Value for Alkanes | Troubleshooting Action for Peak Tailing | Rationale |
| Column Type | Non-polar (e.g., DB-1, HP-5ms) | Use a non-polar stationary phase. | This compound is a non-polar compound, and "like dissolves like" is a key principle in chromatography for achieving good peak shape.[12][13] |
| Injector Temperature | 250 - 300 °C | Increase in 10-20°C increments. | Ensures rapid and complete vaporization of the analyte, preventing condensation in the inlet.[1][11] |
| Oven Program | Start 10-20°C below solvent boiling point | Ensure the temperature ramp is not too slow. | A slow ramp can lead to band broadening for later eluting peaks.[1] |
| Carrier Gas Flow Rate | 1-2 mL/min (for 0.25/0.32 mm ID columns) | Increase the flow rate. | A low flow rate can increase the time the analyte spends in the system, leading to broader peaks.[5] |
| Injection Volume | 1 µL | Decrease the injection volume or dilute the sample. | Prevents column overload, which can cause peak distortion.[8] |
| Split Ratio | 20:1 to 100:1 | Increase the split ratio. | A higher split ratio reduces the amount of analyte reaching the column, preventing overload.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Restek - Blog [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.ca [fishersci.ca]
- 13. neutronco.com [neutronco.com]
resolving co-eluting peaks of C10H22 isomers in gas chromatography
Welcome to the technical support center for resolving C10H22 isomers in gas chromatography. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome co-elution challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my C10H22 (decane) isomers co-eluting?
Co-elution of C10H22 isomers is a common challenge because they are structurally similar saturated hydrocarbons. This results in nearly identical boiling points and physicochemical properties, leading to similar partitioning behavior on standard non-polar gas chromatography (GC) columns.[1] Consequently, they travel through the column at nearly the same rate, resulting in unresolved or overlapping peaks.[1][2]
Q2: How can I visually confirm that I have a co-elution issue?
While a perfectly symmetrical peak can still hide co-eluting compounds, an asymmetrical peak with a shoulder or a broad peak is a strong indicator of co-elution.[2][3] If you are using a mass spectrometer (MS) detector, you can investigate further by examining the mass spectra across the peak.[2][3] If the ion ratios change from the beginning to the end of the peak, it confirms the presence of more than one compound.[3]
Q3: Besides method optimization, are there any other techniques to resolve stubborn co-elution?
Yes, if optimizing the column, temperature program, and flow rate is insufficient, you can consider advanced techniques. One powerful method is comprehensive two-dimensional gas chromatography (GCxGC).[4] This technique provides a significant increase in peak capacity and can resolve complex mixtures of isomers that are inseparable by conventional one-dimensional GC.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving the co-elution of C10H22 isomers. Follow the steps logically to diagnose and fix the issue.
Problem: A single, broad, or shouldered peak is observed for C10H22 isomers.
This is a classic sign of co-elution.[1] The following workflow will guide you through the process of improving your separation.
// Nodes start [label="Start: Unresolved\nC10H22 Isomer Peaks", fillcolor="#EA4335"]; step1 [label="Step 1: Evaluate GC Column", fillcolor="#4285F4"]; step2 [label="Step 2: Optimize Oven\nTemperature Program", fillcolor="#4285F4"]; step3 [label="Step 3: Adjust Carrier\nGas Flow Rate", fillcolor="#4285F4"]; step4 [label="Step 4: Check for\nSystem Issues", fillcolor="#FBBC05", fontcolor="#202124"]; end_resolved [label="Peaks Resolved", fillcolor="#34A853"]; end_unresolved [label="Consider Advanced\nTechniques (e.g., GCxGC)", fillcolor="#5F6368"];
// Edges start -> step1; step1 -> step2 [label="Is stationary phase\nappropriate but still co-eluting?"]; step2 -> step3 [label="Still unresolved?"]; step3 -> step4 [label="Still unresolved?"]; step4 -> end_resolved [label="System clean &\nproblem fixed."]; step4 -> end_unresolved [label="System OK but\npeaks still co-elute."];
// Invisible edges for ranking subgraph { rank = same; start; } subgraph { rank = same; step1; } subgraph { rank = same; step2; } subgraph { rank = same; step3; } subgraph { rank = same; step4; } subgraph { rank = same; end_resolved; end_unresolved; } }
Caption: A logical workflow for diagnosing and resolving co-elution.
Step 1: Evaluate GC Column Selection
The choice of the stationary phase is the most critical factor for separating structurally similar isomers.
-
Issue: Standard non-polar columns, such as those with 100% dimethylpolysiloxane, often provide insufficient selectivity for alkane isomers.[5]
-
Solution: Select a column with a stationary phase that offers a different separation mechanism. For hydrocarbons, a slightly more polar phase or one with shape-selective properties can enhance resolution. While highly polar phases like Carbowax are generally used for polar compounds, certain specialty phases can offer unique selectivity for hydrocarbons.[6] Consider columns with phenyl- or cyanopropyl-functional groups to leverage different interaction mechanisms.[1][5]
| Parameter | Recommendation for C10H22 Isomers | Rationale |
| Stationary Phase | Mid-polarity (e.g., 5-50% Phenyl Polysiloxane) or specialty alkane-specific phases. | Increases selectivity through dipole or shape-based interactions, which is necessary to differentiate between isomers with similar boiling points.[3][5] |
| Column Length | 50 m or longer. | Increases the number of theoretical plates, providing more opportunities for separation. Resolution increases with the square root of the column length.[7] |
| Internal Diameter (ID) | 0.25 mm or smaller. | Narrower columns provide higher efficiency and better resolution. |
| Film Thickness | 0.25 µm to 0.50 µm. | A standard film thickness is generally sufficient. Thicker films can increase retention but may also increase peak broadening. |
Step 2: Optimize the Oven Temperature Program
Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points and for fine-tuning the separation of closely eluting peaks.[8][9]
-
Issue: A fast temperature ramp or a high initial temperature can cause isomers to move through the column too quickly, without sufficient time to interact with the stationary phase.[3]
-
Solution: A slow and methodical temperature program is key.
-
Lower the Initial Temperature: Start the oven at a low temperature (e.g., 35-40°C) and hold for 1-2 minutes.[10][11] This improves the focusing of analytes at the head of the column and enhances the resolution of early-eluting peaks.[10][11]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) allows more time for isomers to interact differently with the stationary phase, which can significantly enhance resolution.[5]
-
Introduce a Mid-Ramp Hold: If two isomers are particularly close, adding a brief isothermal hold (1-2 minutes) at a temperature just below their elution temperature can sometimes achieve separation.[11][12]
-
Step 3: Adjust the Carrier Gas Flow Rate
The carrier gas flow rate (or linear velocity) affects column efficiency.
-
Issue: If the flow rate is too high or too low, it moves away from the optimal velocity for that carrier gas (described by the van Deemter equation), leading to peak broadening and loss of resolution.[3][13]
-
Solution: Optimize the flow rate for your carrier gas. For helium, the optimal average linear velocity is typically around 20-30 cm/s. For hydrogen, it is higher, around 35-45 cm/s. Operating in "constant flow" mode is generally recommended over "constant pressure" mode, as it maintains a more stable flow rate during the temperature program, leading to more reproducible retention times.[14]
| Carrier Gas | Typical Optimal Flow Rate (mL/min) for 0.25 mm ID column | Advantages |
| Helium | 1.0 - 1.5 | Inert, safe. |
| Hydrogen | 1.5 - 2.5 | Higher optimal velocity, can shorten run times. |
| Nitrogen | 0.8 - 1.2 | Inexpensive, but has a narrower optimal velocity range.[13] |
Step 4: Check for System Contamination and Installation Issues
If method optimization does not resolve the issue, check the health of your GC system.
-
Issue: Active sites in the injector, contamination, or a poor column installation can cause peak distortion and broadening, which can mask the separation of closely eluting peaks.[3][15]
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner, septum, and seals. A contaminated liner can be a source of peak tailing and broadening.[3][15]
-
Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[15] A poor cut can cause peak splitting or tailing.[16]
-
System Bake-out: Bake out the column at its maximum allowed isothermal temperature to remove contaminants.[15]
-
Experimental Protocols
Protocol: GC Temperature Program Optimization for C10H22 Isomers
This protocol provides a step-by-step method for developing a temperature program to separate C10H22 isomers.
// Nodes start [label="1. Initial Setup", fillcolor="#4285F4"]; scout [label="2. Run Scouting Gradient\n(10°C/min)", fillcolor="#4285F4"]; analyze [label="3. Analyze Chromatogram\n(Identify elution temp.)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="4. Optimize Program\n(Lower initial temp, reduce ramp)", fillcolor="#4285F4"]; verify [label="5. Verify Resolution", fillcolor="#34A853"];
// Edges start -> scout; scout -> analyze; analyze -> optimize; optimize -> verify; }
Caption: Experimental workflow for temperature program optimization.
-
Initial Setup & Scouting Run
-
Objective: To determine the elution temperature range of the C10H22 isomers.
-
Instrument Conditions:
-
Scouting Temperature Program:
-
Procedure: Inject a standard mixture of C10H22 isomers and run the scouting program. Note the approximate temperature at which the isomer cluster elutes.
-
-
Optimized Separation Run
-
Objective: To achieve baseline or near-baseline resolution of the isomers.
-
Optimized Temperature Program:
-
Initial Temperature: 35°C, hold for 5 minutes. (Lowering the initial temperature enhances resolution for early peaks).[11]
-
Ramp 1: 2°C/min up to a temperature approximately 20°C above the elution temperature noted in the scouting run. (A slow ramp is critical for separating isomers).[5]
-
Ramp 2 (Optional Clean-up): After the isomers have eluted, you can increase the ramp rate (e.g., 20°C/min) to a higher final temperature to quickly elute any remaining heavier compounds and clean the column.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Procedure: Inject the standard mixture again using the new optimized program.
-
-
Analysis and Further Refinement
-
Evaluate the chromatogram for improved resolution.
-
If co-elution persists, consider reducing the ramp rate further (e.g., to 1°C/min) or slightly adjusting the initial temperature.
-
Ensure that the carrier gas flow rate is set to its optimal value for the highest column efficiency.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. bmta.researchcommons.org [bmta.researchcommons.org]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GC Inlet Temperature for 2,4,4-Trimethylheptane Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) methods for the analysis of 2,4,4-Trimethylheptane.
Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of this compound, with a focus on problems related to the GC inlet temperature.
| Problem | Possible Causes Related to Inlet Temperature | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Broadening) | 1. Inlet temperature is too low: Incomplete or slow vaporization of this compound.[1][2] 2. Active sites in the inlet: Adsorption of the analyte onto the liner or other inlet surfaces.[1][3] 3. Column contamination: Buildup of non-volatile residues at the head of the column.[1] | 1. Increase the inlet temperature in 20-25 °C increments and monitor for improved peak shape.[4][5] 2. Replace the inlet liner with a new, deactivated liner. The use of glass wool can sometimes aid vaporization.[4][6] 3. Perform inlet maintenance: Clean the inlet and replace the septum and seals.[3][7] 4. Trim the initial section (e.g., 10-15 cm) of the GC column.[2] |
| Peak Fronting | 1. Sample overload: Too much sample is being introduced for the system's capacity. 2. Condensation in the injector: The inlet temperature may be too low relative to the solvent or analyte boiling point.[8] | 1. Reduce the injection volume or dilute the sample.[8] 2. Increase the inlet temperature.[8] |
| Low or Inconsistent Peak Area (Poor Reproducibility) | 1. Inlet temperature is too low: Incomplete and variable vaporization leads to inconsistent amounts of analyte reaching the column.[2] 2. Sample backflash: The inlet temperature is too high, causing the sample solvent to expand beyond the volume of the liner.[2] 3. Septum leak: Loss of sample during injection due to a worn or incorrect septum.[2][9] | 1. Increase the inlet temperature to ensure complete and rapid vaporization.[2] 2. To prevent backflash: lower the inlet temperature, reduce the injection volume, or use a liner with a larger internal volume.[3][9] 3. Check for leaks in the inlet system and replace the septum.[3][10] |
| Appearance of Unexpected Peaks ("Ghost Peaks") | 1. Thermal degradation: The inlet temperature is excessively high, causing the this compound to break down into smaller fragments.[6] 2. Carryover from previous injections: Adsorption of analytes in a cooler-than-optimal inlet.[2][8] 3. Septum bleed or contamination. [9] | 1. Reduce the inlet temperature. While alkanes are generally thermally stable, excessively high temperatures can cause degradation.[6][11] 2. Increase the inlet temperature to ensure complete elution of all compounds from the inlet.[2] 3. Use a high-quality, low-bleed septum appropriate for your inlet temperature.[9] 4. Inject a solvent blank to confirm the source of contamination.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC inlet temperature for the analysis of this compound?
A good starting point for the inlet temperature is 250 °C.[5] The boiling point of this compound's isomers is around 148-149 °C.[12][13] A general rule is to set the inlet temperature high enough to ensure rapid and complete vaporization of the analyte. An excessively high temperature does not typically improve performance for a stable compound like a branched alkane and can increase the risk of degrading other sample components or causing backflash.[5]
Q2: How does the inlet temperature affect the analysis of this compound?
The inlet temperature is a critical parameter that significantly impacts:
-
Vaporization Efficiency: The temperature must be sufficient to convert the liquid sample into a gas instantly. Incomplete vaporization leads to broad, tailing peaks and poor reproducibility.[2][14]
-
Analyte Transfer: An optimal temperature ensures the efficient and complete transfer of this compound from the inlet to the analytical column.[4]
-
Analyte Integrity: While branched alkanes are quite thermally stable, extremely high temperatures can potentially lead to thermal degradation (cracking), resulting in smaller hydrocarbon fragments.[6][11] This is more of a concern at temperatures well above 300-350°C.
-
System Contamination: An inlet temperature that is too low can lead to carryover between injections, while one that is too high can cause septum bleed.[2][9]
Q3: What type of inlet liner is recommended for this analysis?
For general-purpose analysis of relatively non-polar compounds like this compound, a standard deactivated split/splitless liner is often sufficient. Using a liner with a small plug of deactivated glass wool can help to facilitate vaporization and trap non-volatile residues, but ensure the wool is properly deactivated to avoid creating active sites.[4]
Q4: Can the solvent choice affect the optimal inlet temperature?
Yes. For splitless injections, the initial oven temperature should be set about 20 °C below the boiling point of the solvent to allow for analyte focusing.[10][15] While this is an oven parameter, it is linked to the overall injection process. Additionally, a very high inlet temperature can cause a low-boiling-point solvent to expand rapidly, potentially leading to backflash.[2]
Quantitative Data Summary
| Parameter | Value / Recommendation | Significance |
| Analyte | This compound | A branched alkane, generally non-polar and thermally stable.[16] |
| Boiling Point (Isomer) | ~148 °C | The inlet temperature must be significantly higher than this for efficient vaporization.[12] |
| Recommended Starting Inlet Temp. | 250 °C | A robust starting point for method development.[5] |
| Typical Optimization Range | 225 °C to 300 °C | The optimal temperature is found empirically within this range. |
| Injection Mode | Split or Splitless | Splitless is used for trace analysis; split for higher concentrations.[15] |
Experimental Protocol: Optimizing Inlet Temperature
This protocol outlines a systematic approach to determine the optimal inlet temperature for the analysis of a this compound standard.
-
Initial GC Setup:
-
Install a suitable column (e.g., a non-polar phase like a 5% phenyl-methylpolysiloxane).
-
Set initial GC conditions. A starting point could be:
-
Injection Mode: Splitless (or Split, depending on concentration)
-
Liner: Deactivated, single taper[4]
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Set to the column manufacturer's recommendation.
-
Oven Program: Start at a temperature below the solvent's boiling point (e.g., 40-50°C), then ramp at 10-20°C/min to a final temperature that ensures all components elute.
-
-
-
Temperature Gradient Analysis:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).
-
Set the initial inlet temperature to a conservative value, such as 225 °C.
-
Inject the standard and record the chromatogram.
-
Increase the inlet temperature in 25 °C increments (e.g., 250 °C, 275 °C, 300 °C) for subsequent injections of the same standard.[4][5]
-
-
Data Evaluation:
-
Peak Shape: Visually inspect the peak for symmetry. The optimal temperature should yield a sharp, symmetrical Gaussian peak.
-
Peak Area/Response: Plot the peak area of this compound against the inlet temperature. The response should increase and then plateau. A decrease in response at higher temperatures may indicate thermal degradation.[5]
-
Reproducibility: At each temperature, perform several replicate injections to ensure the results are reproducible.
-
-
Selection of Optimal Temperature:
-
Choose the lowest temperature that provides a sharp, symmetrical peak and the highest, most stable peak area. This ensures efficient vaporization without unnecessary thermal stress on the GC system.
-
Logical Workflow Diagram
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. shopshimadzu.com [shopshimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Showing Compound 2,2,4-Trimethylheptane (FDB007727) - FooDB [foodb.ca]
stability of 2,4,4-Trimethylheptane under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,4-trimethylheptane under acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development who may use this compound as a non-polar solvent or an inert substance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in the presence of aqueous acids and bases?
A1: this compound, as a saturated branched alkane, is exceptionally stable and chemically inert under typical acidic and basic conditions.[1][2][3][4][5] Alkanes consist of strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds, which are not susceptible to attack by common acids or bases.[2] Therefore, you should not expect any significant degradation or reaction when this compound is exposed to dilute or moderately concentrated aqueous acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) at ambient or moderately elevated temperatures.
Q2: Why are alkanes like this compound so unreactive towards acids and bases?
A2: The lack of reactivity stems from the fundamental structure of alkanes. They lack lone pairs of electrons or pi bonds that could be protonated by acids, and their C-H bonds are not acidic enough to be deprotonated by common bases. The electrons in the sigma bonds are held tightly between the atoms, making them unavailable for reaction with electrophiles or nucleophiles.[2]
Q3: Can this compound undergo any reaction under very harsh acidic conditions?
A3: Under extremely harsh conditions, such as with superacids, alkanes can undergo reactions like isomerization or cracking. However, these conditions are far more extreme than what is typically encountered in standard laboratory or pharmaceutical settings and are not relevant for routine stability assessments.
Q4: I need to perform a forced degradation study on a formulation containing this compound. What should I expect?
A4: In a forced degradation study, the goal is to intentionally degrade the substance to understand its degradation pathways.[6][7][8][9] For this compound, you will likely find that it remains stable under the standard hydrolytic stress conditions (acid and base) recommended by ICH guidelines.[6][10] Any observed degradation in your formulation is almost certainly attributable to other components of the mixture.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks observed in chromatography after acid/base treatment of a formulation containing this compound. | The other components in your formulation (e.g., active pharmaceutical ingredient, excipients) are degrading. This compound is highly unlikely to be the source. | 1. Run a blank experiment with only this compound under the same stress conditions to confirm its stability. 2. Individually test the stability of each component of your formulation to identify the source of the degradation products. |
| No degradation of this compound is observed even under harsh forced degradation conditions. | This is the expected outcome. Saturated hydrocarbons are known for their high chemical stability.[1][2][3][4][5] | 1. Confirm that your analytical method is capable of detecting this compound and any potential, albeit highly unlikely, degradation products. 2. If degradation is a mandatory part of your study for other reasons, consider much more extreme conditions, but be aware this is outside standard procedure and may not yield relevant stability data. |
| Phase separation occurs when mixing this compound with aqueous acidic or basic solutions. | This compound is a non-polar organic compound and is immiscible with water. | This is normal physical behavior. For experimental purposes requiring a single phase, a co-solvent may be necessary. However, the choice of co-solvent should be carefully considered to ensure it does not interfere with the stability testing.[6] |
Data Presentation
Table 1: Summary of Expected Stability of this compound under Forced Hydrolysis Conditions
| Stress Condition | Reagent Concentration | Temperature | Time | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 70°C | Up to 7 days | < 0.1% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 70°C | Up to 7 days | < 0.1% |
| Neutral Hydrolysis | Water | Room Temperature to 70°C | Up to 7 days | < 0.1% |
| Note: The expected degradation is negligible and would likely be below the limit of detection of standard analytical methods. |
Experimental Protocols
General Protocol for Forced Hydrolytic Stability Testing of a Formulation Containing this compound
This protocol is based on general guidelines for forced degradation studies and is adapted for a highly stable compound.[6][11][12][13]
1. Objective: To evaluate the stability of a formulation containing this compound under acidic and basic stress conditions.
2. Materials:
-
This compound-containing formulation
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
Appropriate co-solvent if necessary (e.g., acetonitrile, methanol)
-
pH meter
-
Thermostatically controlled water bath or oven
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)
3. Procedure:
-
Preparation of Test Solutions:
-
Accurately prepare a solution of the formulation in the chosen solvent system.
-
-
Acid Stress:
-
Mix the test solution with an equal volume of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot, neutralize it with NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Stress:
-
Mix the test solution with an equal volume of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with HCl, and dilute for analysis.
-
-
Control Sample:
-
Prepare a control sample by mixing the test solution with purified water and incubate under the same conditions.
-
4. Analysis:
-
Analyze the stressed samples and the control sample using a validated stability-indicating analytical method (e.g., GC-FID).
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks (degradation products) and quantify the remaining amount of the components of interest.
5. Expected Outcome:
-
No significant degradation of this compound is expected. Any observed degradation products are likely to originate from other components in the formulation.
Visualizations
References
- 1. ck12.org [ck12.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Difference between saturated and unsaturated hydrocarbons - Settala [settalagas.it]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 12. Stress Study of Pharmaceuticals [pharmaspecialists.com]
- 13. SOP for Forced Degradation Study [m-pharmainfo.com]
Technical Support Center: Quantification of 2,4,4-Trimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2,4,4-Trimethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound.[1] In gas chromatography-mass spectrometry (GC-MS), matrix components can also affect the transfer of the analyte from the injector to the column.
Q2: What are the most common sample preparation techniques to minimize matrix effects for volatile compounds like this compound?
A2: Common and effective sample preparation techniques include:
-
Headspace Analysis (HS): This technique analyzes the vapor phase above a sample, effectively separating volatile analytes like this compound from non-volatile matrix components.[2][3]
-
Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample, which can then be desorbed into the GC inlet. It is a solvent-free method that is very effective for volatile and semi-volatile compounds.
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. It can be effective but may require optimization to minimize the co-extraction of interfering matrix components.
-
Sample Dilution: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[2][3]
Q3: What is the role of an internal standard in minimizing matrix effects?
A3: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added to the sample at a known concentration before sample preparation. The IS helps to correct for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Q4: What is a stable isotope-labeled internal standard and why is it preferred?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). SIL standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience the same matrix effects, providing the most accurate correction for signal suppression or enhancement.
Q5: Is a stable isotope-labeled internal standard commercially available for this compound?
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column; improper injection technique; sample overload. | 1. Use a deactivated inlet liner. 2. Optimize injection speed and temperature. 3. Dilute the sample to avoid overloading the column. |
| High Variability in Results | Inconsistent sample preparation; instrument instability; matrix effects. | 1. Ensure consistent and reproducible sample preparation steps. 2. Use a stable isotope-labeled internal standard if available; otherwise, use a closely related structural analog. 3. Perform regular instrument maintenance and calibration. |
| Low Analyte Recovery | Inefficient extraction; analyte degradation; strong matrix binding. | 1. Optimize the sample preparation method (e.g., change extraction solvent, adjust pH). 2. Evaluate different extraction techniques (e.g., headspace, SPME). 3. Consider protein precipitation for biological samples to release bound analytes. |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks. 2. Implement a more effective sample cleanup procedure (e.g., SPE). 3. Use a stable isotope-labeled internal standard to compensate for the matrix effect. 4. Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration). |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound in a Biological Matrix
This is a general protocol that should be optimized and validated for your specific application.
1. Sample Preparation: a. Pipette 0.5 mL of the biological sample (e.g., plasma, whole blood) into a 10 mL headspace vial. b. Add 10 µL of the internal standard working solution (e.g., deuterated this compound or a structural analog like undecane (B72203) at 1 µg/mL). c. Add 1.0 g of anhydrous sodium sulfate (B86663) to the vial. d. Immediately seal the vial with a PTFE-lined septum and cap. e. Vortex the vial for 30 seconds.
2. HS-GC-MS Parameters:
- Headspace Autosampler:
- Incubation Temperature: 80°C
- Incubation Time: 20 minutes
- Injection Volume: 1 mL
- Transfer Line Temperature: 150°C
- Gas Chromatograph:
- Inlet Temperature: 250°C
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Oven Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer:
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
3. Quantification:
- Create a calibration curve by spiking a blank matrix with known concentrations of this compound and a constant concentration of the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Plot the peak area ratio against the analyte concentration to generate a linear regression curve.
- Determine the concentration of this compound in the unknown samples using the calibration curve.
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
This protocol assumes the availability of a deuterated this compound internal standard.
1. Preparation of Standards: a. Prepare a stock solution of this compound and the deuterated internal standard in a suitable solvent (e.g., methanol). b. Prepare a series of calibration standards by adding varying amounts of the this compound stock solution and a fixed amount of the deuterated internal standard stock solution to a blank biological matrix.
2. Sample Preparation: a. To each unknown sample, add a known amount of the deuterated internal standard. The amount should be comparable to the expected concentration of the analyte. b. Proceed with the sample extraction method of choice (e.g., HS-GC-MS as described in Protocol 1).
3. Data Analysis: a. Measure the peak areas of the native (analyte) and labeled (internal standard) compounds. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Create a calibration curve by plotting the peak area ratio against the concentration ratio of the calibration standards. d. Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for mitigating matrix effects.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. armar-europa.de [armar-europa.de]
improving peak resolution of 2,4,4-Trimethylheptane on a DB-5ms column
Topic: Improving the Peak Resolution of 2,4,4-Trimethylheptane on a DB-5ms Column
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the peak resolution of this compound and related branched alkanes when using a DB-5ms gas chromatography (GC) column.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution or co-elution for this compound with other isomers on my DB-5ms column?
A1: Poor resolution of branched alkane isomers like this compound is a common challenge. The DB-5ms is a non-polar column that primarily separates compounds based on their boiling points.[1] Isomers of heptane (B126788) and other alkanes often have very similar boiling points, making them difficult to resolve.[1][2]
Common causes for poor resolution include:
-
Non-optimal oven temperature program: A temperature ramp that is too fast will not provide enough time for the column to separate compounds with close boiling points.[3]
-
Sub-optimal carrier gas flow rate: If the carrier gas velocity is too high or too low, it can lead to peak broadening, which diminishes resolution.[4]
-
Insufficient column efficiency: The column's dimensions (length, internal diameter, and film thickness) may not be adequate for the separation challenge.[5]
-
Column overload: Injecting too much sample can cause peak distortion and fronting, negatively impacting separation.[6][7]
Q2: How can I optimize my oven temperature program to improve the separation?
A2: Optimizing the temperature program is one of the most effective ways to improve the resolution of closely eluting compounds.[2] A slower temperature ramp rate increases the interaction time between the analytes and the column's stationary phase, enhancing separation.[3][5] See the detailed methodology in the "Experimental Protocols" section below.
Q3: What is the ideal carrier gas flow rate, and how does it affect my separation?
A3: Every column has an optimal flow rate (or linear velocity) at which it performs most efficiently, producing the sharpest peaks.[8][9] Deviating from this optimum leads to broader peaks and reduced resolution. For most applications on a 0.25 mm I.D. column, a good starting flow rate is around 1.0-1.5 mL/min for helium.[3] Using hydrogen as a carrier gas can often provide better efficiency at higher flow rates, leading to faster analysis times without sacrificing resolution.[10] It is recommended to use the constant flow mode on your GC system, which maintains a consistent linear velocity as the oven temperature increases.
Q4: My peak for this compound is tailing. What is the cause and how can I fix it?
A4: Peak tailing is often caused by active sites within the GC system that interact with analytes.[5] While alkanes are generally non-polar, issues can still arise.
Potential causes and solutions include:
-
Active sites in the inlet: The glass liner in the injector can become contaminated or active. Replace it with a new, deactivated liner.[6][11]
-
Column contamination: Non-volatile residues can accumulate at the head of the column. Trimming the first 10-15 cm from the inlet side of the column can often resolve this.
-
System leaks: Oxygen entering the system through leaks can degrade the column's stationary phase, creating active sites.[6] Regularly check for leaks using an electronic leak detector.
Q5: Could my column's dimensions be the limiting factor for achieving better resolution?
A5: Yes, the physical dimensions of the column are critical for its overall separating power (efficiency).[4][12]
-
Length: A longer column provides more theoretical plates, which directly translates to better resolution. Doubling the column length can improve resolution by about 40%.[12]
-
Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.18 mm) are more efficient than standard 0.25 mm I.D. columns, resulting in sharper peaks and improved resolution.[10][12]
-
Film Thickness: A thinner stationary phase film can lead to sharper peaks and reduced column bleed, but also has lower sample capacity.
If optimizing the temperature program and flow rate does not yield the desired resolution, consider using a longer column (e.g., 60 m instead of 30 m).[3]
Data Presentation
Table 1: Effect of Oven Temperature Program on Resolution
| Parameter | Fast Program | Optimized Program |
| Initial Temperature | 50°C | 40°C |
| Initial Hold Time | 1 min | 2 min |
| Ramp Rate | 15°C/min | 3°C/min |
| Final Temperature | 200°C | 200°C |
| Hypothetical Resolution | 0.9 (co-eluting) | 1.6 (baseline resolved) |
Table 2: Impact of Carrier Gas and Flow Rate on Efficiency
| Carrier Gas | Linear Velocity | Typical Flow Rate (0.25 mm ID) | Relative Efficiency | Analysis Time |
| Helium | 20 cm/s (sub-optimal) | ~0.8 mL/min | Moderate | Slower |
| Helium | 35 cm/s (optimal) | ~1.4 mL/min | Good | Moderate |
| Hydrogen | 35 cm/s (sub-optimal) | ~1.4 mL/min | Good | Moderate |
| Hydrogen | 50 cm/s (near-optimal) | ~2.0 mL/min | Excellent | Faster |
Table 3: GC Column Dimensions and Their Impact on Performance
| Parameter | Standard Column | High-Resolution Column |
| Length | 30 m | 60 m |
| Internal Diameter (I.D.) | 0.25 mm | 0.25 mm |
| Film Thickness | 0.25 µm | 0.25 µm |
| Relative Efficiency (N) | ~120,000 plates | ~240,000 plates |
| Relative Analysis Time | 1x | ~2x |
| Sample Capacity | Standard | Standard |
Experimental Protocols
Protocol 1: Optimizing the GC Oven Temperature Program
-
Set Initial Conditions: Start with an initial oven temperature approximately 10°C below the boiling point of the most volatile compound of interest. For light alkanes, an initial temperature of 40°C is a good starting point.[13] Hold this temperature for 1-2 minutes to ensure sharp initial peaks.
-
Select a Slow Ramp Rate: Program a slow temperature ramp. Begin with a rate of 2-3°C per minute.[3] This slow rate is crucial for resolving isomers with close boiling points.
-
Run the Analysis: Inject your standard containing this compound and other isomers.
-
Evaluate the Chromatogram: Assess the resolution between the target peak and its nearest neighbors.
-
Iterate if Necessary: If co-elution persists, further decrease the ramp rate to 1°C/minute in the temperature range where the target compounds elute. You can also add an isothermal hold in that region to maximize separation.
Troubleshooting Guides and Visualizations
The following workflows provide a systematic approach to diagnosing and solving resolution issues.
Caption: A systematic workflow for troubleshooting poor peak resolution.
Caption: Interdependencies of key GC parameters on peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. bmta.researchcommons.org [bmta.researchcommons.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
dealing with impurities in commercial 2,4,4-Trimethylheptane
Welcome to the Technical Support Center for 2,4,4-Trimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities in commercial grades of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized through processes such as the dimerization of isobutylene (B52900) followed by hydrogenation. Due to these manufacturing methods, the most common impurities are other C10 alkane isomers with similar boiling points. These can include, but are not limited to, other trimethylheptane isomers (e.g., 2,3,4-trimethylheptane), dimethyl-octanes, and other branched decanes. Additionally, trace amounts of unreacted starting materials or by-products from synthesis may be present.
Q2: Why are these impurities a concern for my research, particularly in drug development?
A2: In drug development and other sensitive research applications, even small amounts of impurities can have significant consequences.[1][2] Isomeric impurities can lead to inconsistent experimental results, affect the physical properties of formulations, and in the context of pharmaceutical manufacturing, may have different toxicological profiles.[2] For analytical applications where this compound is used as a standard, the presence of other isomers will affect the accuracy of quantification. Residual solvents or other reactive impurities could degrade the active pharmaceutical ingredient (API) or interfere with analytical assays.[1]
Q3: What is the typical purity of commercial this compound?
A3: The purity of commercial this compound can vary depending on the grade. Reagent grade or general-purpose grades may have purities ranging from 95% to 98%. Higher purity grades, often marketed for specific analytical applications, can be 99% or higher. It is crucial to consult the certificate of analysis (CofA) provided by the supplier for lot-specific purity information.
Q4: How can I detect and quantify impurities in my this compound sample?
A4: The most effective and widely used method for analyzing the purity of volatile organic compounds like this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[3] A high-resolution capillary column with a non-polar stationary phase is recommended for separating closely related isomers.
Q5: What are the recommended methods for purifying commercial this compound in a laboratory setting?
A5: For laboratory-scale purification, two primary methods are effective:
-
Fractional Distillation: This technique is suitable for separating liquids with close boiling points, such as alkane isomers.[4] A distillation column with a high number of theoretical plates is necessary for efficient separation.
-
Adsorption using Molecular Sieves: Certain types of molecular sieves can selectively adsorb linear or less-branched alkanes, allowing for the purification of highly branched isomers like this compound.[5][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during the handling and analysis of this compound.
GC Analysis Issues
| Problem | Potential Cause | Solution |
| Poor separation of peaks (co-elution) | Inadequate column resolution. | Use a longer GC column (e.g., 60 m or 100 m) with a smaller internal diameter. Optimize the oven temperature program with a slower ramp rate to improve separation of closely boiling isomers. |
| Incorrect stationary phase. | A non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is generally suitable for alkanes.[3] | |
| Ghost peaks in the chromatogram | Contamination in the GC system (injector, column). | Bake out the column and clean the injector port. Run a solvent blank to confirm system cleanliness. |
| Impure carrier gas or solvent. | Use high-purity carrier gas and analytical grade solvents. | |
| Broad or tailing peaks | Active sites in the injector liner or column. | Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. |
| Sample overload. | Dilute the sample or use a higher split ratio for the injection. |
Purification Issues
| Problem | Potential Cause | Solution |
| Inefficient separation with fractional distillation | Insufficient column efficiency (low number of theoretical plates). | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation. | |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. | |
| Low yield after purification with molecular sieves | Adsorption of the target compound. | Ensure the chosen molecular sieve has the correct pore size to exclude this compound while trapping smaller or linear impurities. |
| Incomplete desorption from the sieves (if regenerating). | If regenerating the sieves, ensure they are heated to a sufficiently high temperature under vacuum or with a purge of inert gas to remove all adsorbed compounds. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of impurities in this compound.
1. Sample Preparation:
- Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as hexane (B92381) or pentane.
- Transfer an aliquot to a GC autosampler vial.
2. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC Column | 60 m x 0.25 mm ID x 0.25 µm film thickness, 100% Dimethylpolysiloxane (or similar non-polar phase) | Provides high resolution for separating C10 isomers. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for good separation efficiency. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 50°C (hold 5 min), Ramp: 2°C/min to 150°C (hold 10 min) | A slow ramp rate is crucial for separating closely boiling isomers. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | m/z 40-200 | Covers the expected mass fragments of C10 alkanes. |
3. Data Analysis:
- Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
- Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
- Quantify the relative percentage of each impurity by integrating the peak areas (assuming similar response factors for isomers).
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of this compound from closely boiling isomers.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glass joints are properly sealed.
- Add boiling chips or a magnetic stir bar to the round-bottom flask.
2. Distillation Procedure:
- Fill the round-bottom flask no more than two-thirds full with the commercial this compound.
- Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
- Begin heating the flask gently.
- Observe the vapor rising slowly through the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
- Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain lower-boiling impurities.
- Collect the main fraction at a constant temperature corresponding to the boiling point of this compound (~148-150 °C).
- Stop the distillation before the flask runs dry.
3. Purity Assessment:
- Analyze the collected main fraction using the GC-MS protocol described above to confirm the removal of impurities.
Protocol 3: Purification using Molecular Sieves
This protocol is for the removal of smaller or linear alkane impurities.
1. Activation of Molecular Sieves:
- Place the required amount of molecular sieves (e.g., 5A) in a flask.
- Heat the sieves to 200-300°C under vacuum or with a flow of dry, inert gas (e.g., nitrogen) for several hours to remove any adsorbed water or other volatile compounds.
- Cool the activated sieves to room temperature under a dry atmosphere.
2. Purification Procedure:
- Add the activated molecular sieves to the commercial this compound (approximately 10-20% by weight).
- Stir the mixture at room temperature for several hours (e.g., 12-24 hours). The molecular sieves will selectively adsorb smaller or more linear molecules.
- Carefully decant or filter the liquid to separate it from the molecular sieves.
3. Purity Assessment:
- Analyze the purified liquid using the GC-MS protocol to verify the removal of targeted impurities.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sciencing.com [sciencing.com]
- 5. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Split/Splitless Injection for 2,4,4-Trimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 2,4,4-Trimethylheptane using split/splitless injection techniques.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between split and splitless injection, and which one should I use for this compound analysis?
A1: Split and splitless injections are two common techniques for introducing a sample into a GC system.[1]
-
Split Injection: In this mode, a portion of the injected sample is vented, and only a fraction enters the analytical column.[2] This technique is ideal for high-concentration samples to prevent column overload and ensure sharp peaks.[3]
-
Splitless Injection: The entire sample is transferred to the column, making it suitable for trace-level analysis where maximizing sensitivity is crucial.[2][4]
For analyzing this compound, the choice depends on the sample concentration. If you are analyzing a pure or high-concentration standard, a split injection is recommended. For trace analysis of this compound in a complex matrix, a splitless injection would be more appropriate.[4]
Q2: What are the key parameters to optimize for split/splitless injection of this compound?
A2: The primary parameters to optimize include:
-
Inlet Temperature: This needs to be high enough to ensure rapid and complete vaporization of this compound and the solvent.[5]
-
Split Ratio (for split injection): This determines the amount of sample that enters the column versus the amount vented.[6]
-
Purge Flow and Time (for splitless injection): The purge flow removes any remaining solvent from the inlet after a set time (purge time), preventing solvent peak tailing.[7]
-
Initial Oven Temperature: A lower initial oven temperature can help focus the analyte at the head of the column, leading to sharper peaks.[8]
-
Liner Type: The choice of inlet liner can significantly impact vaporization and sample transfer.[9]
Q3: I am seeing broad or tailing peaks for this compound. What could be the cause?
A3: Broad or tailing peaks can result from several factors:
-
Incorrect Inlet Temperature: If the temperature is too low, this compound may not vaporize completely or quickly enough.[5]
-
Slow Sample Transfer (Splitless): In splitless mode, the slow transfer of the sample to the column can cause band broadening.[4] Optimizing the purge time and initial oven temperature can mitigate this.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Consider diluting the sample or increasing the split ratio.[3]
-
Active Sites in the Inlet: Contamination or active sites in the liner or inlet can cause peak tailing. Regular maintenance and the use of deactivated liners are important.[9]
Q4: My peak area for this compound is not reproducible. What should I check?
A4: Poor reproducibility can be caused by:
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and the syringe is not faulty.
-
Sample Discrimination: This can occur if the inlet temperature is not optimized, leading to incomplete vaporization of the analyte.
-
Backflash: If the sample solvent expands to a volume greater than the liner, it can back up into the carrier gas lines, causing inconsistent sample introduction.[5] Using a liner with a larger volume or reducing the injection volume can help.
-
Leaks: Check for leaks in the injection port, such as a worn septum.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Incorrect Inlet Temperature | Increase the inlet temperature in 10-20°C increments. A good starting point is 250°C.[5] |
| Column Overload | Dilute the sample or increase the split ratio (e.g., from 50:1 to 100:1).[10] |
| Active Sites in the Inlet | Replace the inlet liner and septum. Use a deactivated liner, preferably with glass wool.[8][9] |
| Improper Column Installation | Ensure the column is installed at the correct depth in the inlet. |
| Slow Sample Transfer (Splitless) | Optimize the purge time. A shorter purge time can reduce solvent tailing. |
Issue 2: Low Sensitivity or Small Peak Area
| Possible Cause | Troubleshooting Step |
| High Split Ratio | Decrease the split ratio (e.g., from 100:1 to 50:1 or 20:1) to allow more sample onto the column.[10] |
| Leaks in the System | Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector. |
| Incorrect Purge Time (Splitless) | If the purge time is too short, the analyte may not have completely transferred to the column. Increase the purge time. |
| Inlet Temperature Too Low | Incomplete vaporization can lead to loss of analyte. Increase the inlet temperature.[5] |
Data Presentation: Recommended GC Parameters
The following table summarizes recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Split Injection | Splitless Injection |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 to 100:1 | N/A |
| Purge Flow | N/A | 50 mL/min |
| Purge Time | N/A | 0.75 - 1.5 min |
| Initial Oven Temperature | 40-50 °C (hold for 1-2 min) | 40-50 °C (hold for 1-2 min) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Column Flow Rate | 1-2 mL/min | 1-2 mL/min |
| Inlet Liner | Deactivated, straight-through | Deactivated, single taper with glass wool |
Experimental Protocols
Method Development for this compound Analysis
-
Standard Preparation: Prepare a 100 ppm solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).
-
Initial GC Conditions:
-
Set the inlet temperature to 250°C.[5]
-
For split injection , start with a split ratio of 50:1.
-
For splitless injection , set the purge flow to 50 mL/min and the purge time to 1 minute.
-
The boiling point of this compound is approximately 148°C. Set the initial oven temperature to 45°C, which is well below the boiling point of common solvents and the analyte, and hold for 2 minutes.
-
Program the oven to ramp at 10°C/min to 200°C.
-
Use Helium as the carrier gas with a constant flow of 1.5 mL/min.
-
-
Injection and Analysis: Inject 1 µL of the standard solution and acquire the chromatogram.
-
Optimization:
-
Peak Shape: If peaks are broad or tailing, increase the inlet temperature in 20°C increments up to 280°C. For splitless injection, experiment with the purge time to minimize solvent tailing while maximizing analyte response.
-
Sensitivity: For split injection, decrease the split ratio to increase sensitivity. For splitless injection, ensure the purge time is long enough for complete transfer of the analyte.
-
Resolution: Adjust the oven temperature ramp rate to improve the separation of this compound from other components in a mixture. A slower ramp rate will generally improve resolution.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common split/splitless injection issues.
Caption: Logical relationships in optimizing split/splitless injection parameters.
References
- 1. This compound. | 4032-92-2 [chemicalbook.com]
- 2. agilent.com [agilent.com]
- 3. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glsciences.eu [glsciences.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Column Selection for the Separation of Trimethylheptane Isomers
Welcome to the technical support center for the chromatographic separation of trimethylheptane isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating trimethylheptane isomers?
A1: The primary challenge lies in their structural similarity. Trimethylheptane isomers are branched-chain alkanes with the same molecular weight and often very close boiling points. Standard gas chromatography (GC) columns that separate based on boiling point may not provide adequate resolution. Achieving separation requires a column with high efficiency and/or high selectivity for the subtle differences in their molecular shape and structure.
Q2: What type of GC column is generally recommended for separating hydrocarbon isomers like trimethylheptanes?
A2: For the separation of non-polar hydrocarbon isomers, the stationary phase is the most critical factor.[1] A non-polar stationary phase is the recommended starting point, as it separates compounds primarily by their boiling points.[2] However, to resolve isomers with very similar boiling points, a highly efficient, long capillary column is often necessary.[3] In some cases, stationary phases with special selectivity, such as liquid crystalline phases, may offer enhanced separation of isomers.[3][4]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of trimethylheptane isomers?
A3: Column dimensions are crucial for optimizing the separation:
-
Length: A longer column increases the number of theoretical plates, which generally leads to better resolution. For complex mixtures of isomers, a longer column (e.g., 50 m, 60 m, or even 100 m) is often beneficial.[5]
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm, 0.25 mm) increases column efficiency, resulting in sharper peaks and improved resolution.[5][6]
-
Film Thickness: A thicker film increases retention and can improve the resolution of highly volatile compounds. However, for higher boiling point isomers, a thinner film may be preferable to reduce analysis time and minimize peak broadening.[6] The phase ratio (β), which is the ratio of the column radius to twice the film thickness, is a key parameter to consider when optimizing methods.[6]
Q4: Can changing the temperature program improve the separation of co-eluting trimethylheptane isomers?
A4: Yes, optimizing the temperature program is a critical step. A slower temperature ramp rate decreases the speed at which the analytes travel through the column, allowing for more interactions with the stationary phase and potentially improving resolution.[7] For closely eluting peaks, a very slow ramp or even an isothermal segment in the temperature program around the elution temperature of the isomers can significantly enhance separation.
Q5: How does the carrier gas and its flow rate impact the separation?
A5: The choice of carrier gas (typically helium, hydrogen, or nitrogen) and its linear velocity affects both the efficiency of the separation and the analysis time. Hydrogen often provides the best efficiency at high linear velocities, leading to faster analysis times.[7] Optimizing the flow rate for the chosen carrier gas is essential to achieve the best possible resolution. An incorrect flow rate can lead to peak broadening and a loss of resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of trimethylheptane isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Possible Causes:
-
Inappropriate Column Choice: The stationary phase may not have sufficient selectivity for the isomers.
-
Insufficient Column Efficiency: The column may be too short or have too large of an internal diameter.
-
Suboptimal Temperature Program: The temperature ramp may be too fast.
-
Incorrect Carrier Gas Flow Rate: The flow rate may not be optimal for the column dimensions and carrier gas.
Troubleshooting Steps:
-
Optimize the Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) over the elution range of the isomers.
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter.
-
Increase Column Length: If available, switch to a longer column of the same stationary phase to increase the overall efficiency.
-
Decrease Column Internal Diameter: A narrower column will provide higher efficiency.
-
Change Stationary Phase: If resolution is still poor, a different stationary phase may be required. For hydrocarbons, a 100% dimethylpolysiloxane phase is a good starting point.[8] For enhanced selectivity between isomers, a 5% phenyl-methylpolysiloxane or a more specialized stationary phase could be considered.[9]
Problem 2: Peak Tailing
Possible Causes:
-
Active Sites in the Inlet or Column: The sample may be interacting with active sites in the GC system.
-
Column Contamination: The column may be contaminated with non-volatile residues.
-
Improper Column Installation: The column may not be installed correctly in the inlet or detector.
Troubleshooting Steps:
-
Check for System Activity: Use a test mix to check for active sites in the system. If present, replace the inlet liner and septum.
-
Condition the Column: Bake the column at its maximum isothermal temperature for a few hours to remove contaminants.
-
Trim the Column: Cut 10-15 cm from the inlet end of the column to remove any non-volatile residues that may have accumulated.
-
Reinstall the Column: Ensure the column is installed correctly according to the manufacturer's instructions.
Problem 3: Unstable Retention Times
Possible Causes:
-
Leaks in the System: Leaks in the gas lines, septum, or column fittings can cause fluctuations in flow and pressure.
-
Inconsistent Oven Temperature: The GC oven may not be maintaining a stable temperature.
-
Poorly Controlled Carrier Gas Flow: The electronic pressure control (EPC) may be malfunctioning, or there may be issues with the gas supply.
Troubleshooting Steps:
-
Perform a Leak Check: Check for leaks at all fittings using an electronic leak detector.
-
Verify Oven Temperature: Use a calibrated thermometer to check the stability of the GC oven temperature.
-
Check Carrier Gas Supply: Ensure the gas cylinder has sufficient pressure and that the regulators are functioning correctly.
Data Presentation
Table 1: Recommended GC Columns for Trimethylheptane Isomer Separation (Starting Points)
| Column Name | Stationary Phase | Dimensions (L x I.D. x df) | Max Temperature (°C) | Characteristics |
| Agilent J&W DB-1[2][8] | 100% Dimethylpolysiloxane | 60 m x 0.25 mm x 0.25 µm | 325/350 | Non-polar, separates primarily by boiling point. A good starting point. |
| Restek Rtx-5MS[9] | 5% Diphenyl / 95% Dimethyl Polysiloxane | 60 m x 0.25 mm x 0.25 µm | 330/350 | Low polarity, offers slightly different selectivity for aromatic compounds, which may aid in separating branched alkanes. |
| Agilent J&W DB-1ht | 100% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.1 µm | 400 | High-temperature capability, suitable if high elution temperatures are required. |
| Squalane Capillary Column | Squalane | 100 m x 0.25 mm | ~150 | Highly non-polar, provides excellent separation of low-boiling hydrocarbon isomers, but has a low maximum temperature.[10] |
Experimental Protocols
Key Experiment: Gas Chromatographic Separation of Trimethylheptane Isomers
This protocol provides a starting point for developing a method for the separation of trimethylheptane isomers. Optimization will likely be required.
1. Sample Preparation:
-
Prepare a standard mixture of the trimethylheptane isomers of interest at a concentration of approximately 10-100 ppm in a volatile solvent such as pentane (B18724) or hexane.
2. Gas Chromatograph and Column:
-
GC System: Any modern gas chromatograph equipped with a Flame Ionization Detector (FID) and capillary split/splitless inlet.
-
Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.[2][8]
3. GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium or Hydrogen
-
Constant Flow Rate: 1.0 mL/min (for Helium)
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 2°C/min to 150°C
-
Hold at 150°C for 10 minutes
-
-
Detector Temperature (FID): 300°C
-
FID Gas Flows: As per manufacturer's recommendations (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup Gas (N2 or He): 25 mL/min)
4. Data Analysis:
-
Identify the peaks based on their retention times compared to individual standards. If standards are not available, mass spectrometry (MS) detection would be necessary for tentative identification based on fragmentation patterns.
Mandatory Visualization
Caption: Workflow for selecting a GC column for trimethylheptane isomer separation.
Caption: Decision tree for troubleshooting poor resolution of trimethylheptane isomers.
References
- 1. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
interpretation of mass spectrum fragmentation of 2,4,4-Trimethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrum fragmentation of 2,4,4-trimethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for this compound in mass spectrometry?
A1: The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations. As a highly branched alkane, cleavage is most likely to occur at the C4 quaternary carbon and the C2 tertiary carbon to form stable tertiary carbocations. The molecular ion peak is expected to be of very low abundance or entirely absent.[1][2][3][4][5]
Q2: Why is the molecular ion peak (M+) likely to be weak or absent in the mass spectrum of this compound?
A2: Branched alkanes, particularly those with quaternary carbons like this compound, readily undergo fragmentation upon ionization.[1][3][4] The energy from the electron impact is rapidly channeled into bond cleavages that lead to the formation of more stable tertiary carbocations. This rapid fragmentation means that very few molecular ions survive to reach the detector, resulting in a weak or absent M+ peak.[3]
Q3: What are the predicted m/z values for the most abundant fragments of this compound?
A3: The most prominent peaks in the mass spectrum of this compound are predicted to arise from fragmentation at the branched points. The table below summarizes the expected key fragments.
| Predicted Fragment Ion | Structure | m/z | Significance |
| tert-Butyl cation | (CH₃)₃C⁺ | 57 | Likely the base peak due to the high stability of the tertiary carbocation. |
| Isoheptyl cation | C₇H₁₅⁺ | 99 | Formation via cleavage at the C4 position with loss of a propyl group. |
| C₅H₁₁⁺ | 71 | Resulting from various cleavage pathways. | |
| C₄H₉⁺ | 57 | A common fragment for branched alkanes.[1] | |
| C₃H₇⁺ | 43 | A common fragment for alkanes.[1] |
Q4: How can I distinguish this compound from its isomers using mass spectrometry?
A4: While isomers of this compound will have the same molecular weight (142.28 g/mol ), their mass spectra will differ based on their unique branching structures.[6][7][8] The key is to analyze the relative abundances of the fragment ions. Each isomer will produce a characteristic pattern of fragments based on the stability of the carbocations that can be formed from its specific structure. For example, an isomer with fewer or different branching points will exhibit a different fragmentation pattern.
Troubleshooting
Issue: No molecular ion peak is observed in the mass spectrum.
Solution:
-
This is a common observation for highly branched alkanes like this compound and is not necessarily an experimental error.[2][3] The absence of the M+ peak is a characteristic feature of their mass spectra.
-
To confirm the molecular weight, consider using a "softer" ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), which imparts less energy to the molecule and results in less fragmentation.[1]
Issue: The observed fragmentation pattern does not perfectly match the predicted spectrum.
Solution:
-
Ensure the instrument is properly calibrated.
-
The relative intensities of fragments can be influenced by the instrument's operating conditions (e.g., electron energy, source temperature). Verify that these are set to standard values for comparability.
-
Rearrangement reactions can sometimes occur, leading to unexpected fragment ions. These are generally of lower abundance but can complicate spectral interpretation.
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or methanol).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-200
-
-
Injection: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and controlled introduction.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the key fragment ions and their relative abundances. Compare the obtained spectrum with library spectra of similar compounds if available.
Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GCMS Section 6.9.2 [people.whitman.edu]
- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 7. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 8. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Validation of 2,4,4-Trimethylheptane as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and pharmaceutical development, the quality and reliability of reference materials are paramount. Certified Reference Materials (CRMs) provide a benchmark for instrument calibration, method validation, and quality control, ensuring the accuracy and comparability of measurement results. This guide offers a comprehensive overview of the validation process for 2,4,4-trimethylheptane as a Certified Reference Material. It provides a comparative analysis with established alkane CRMs, namely iso-octane (2,2,4-trimethylpentane) and n-heptane, supported by detailed experimental protocols and data.
The validation of a CRM is a meticulous process that establishes its metrological traceability to the International System of Units (SI).[1][2][3] This involves determining the purity of the material with a high degree of accuracy and quantifying the associated measurement uncertainty.[1]
Comparative Analysis of Alkane Certified Reference Materials
The selection of an appropriate CRM is critical for any analytical method. The following table provides a comparison of the key properties of this compound and two commonly used alternative alkane CRMs.
Note: The data for this compound is representative of a typical validation process, as a publicly available Certificate of Analysis for a CRM of this specific isomer could not be located.
| Parameter | This compound (Illustrative) | iso-Octane (2,2,4-Trimethylpentane) | n-Heptane |
| Chemical Formula | C₁₀H₂₂ | C₈H₁₈ | C₇H₁₆ |
| Molecular Weight | 142.28 g/mol | 114.23 g/mol | 100.21 g/mol |
| CAS Number | 4032-92-2 | 540-84-1 | 142-82-5 |
| Certified Purity | 99.95% | ≥99.5% | 99.9% |
| Expanded Uncertainty | ± 0.05% | Typically available on CoA | ± 0.1% |
| Analytical Method(s) | GC-FID, qNMR | GC | GC |
Experimental Protocols for CRM Validation
The certification of a chemical as a CRM involves a rigorous process to determine its purity and associated uncertainty. The following are detailed methodologies for the key experiments involved in the validation of this compound as a CRM.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography with flame ionization detection is a primary technique for assessing the purity of volatile organic compounds like this compound. The method separates impurities from the main component, and the FID provides a response proportional to the mass of carbon atoms, allowing for accurate quantification.
Methodology:
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), typically 30-60 meters in length, with a narrow internal diameter (e.g., 0.25 mm) and a thin film thickness (e.g., 0.25 µm).
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
-
Injection: A small, precise volume of the neat material is injected using a split injection mode to avoid column overload.
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of volatile impurities from the main peak and any less volatile impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Data Analysis: The area of each impurity peak is measured and calculated as a percentage of the total area of all peaks in the chromatogram. The purity is determined by subtracting the sum of the impurity percentages from 100% (Area % method).
Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR is a powerful primary ratio method for determining the purity of a substance without the need for a structurally similar reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-stability probe.
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity are dissolved in a deuterated solvent (e.g., chloroform-d).
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse is used to ensure uniform excitation of all signals.
-
Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) is crucial for full relaxation of the nuclei between scans, ensuring accurate integration.
-
Number of Scans: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is processed with minimal manipulation. Baseline and phase correction are carefully performed.
-
Purity Calculation: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.
Visualizing the Validation Workflow
To provide a clearer understanding of the logical flow of the validation process, the following diagrams illustrate the key stages.
Caption: Workflow for the validation of this compound as a CRM.
Caption: Metrological traceability chain for the this compound CRM.
References
A Comparative Study of 2,4,4-Trimethylheptane and Isooctane as Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-polar solvents, the selection of an appropriate medium is paramount for the success of chemical reactions, extractions, and chromatographic separations. This guide provides a detailed comparative study of two branched-chain alkanes, 2,4,4-Trimethylheptane and Isooctane (2,2,4-Trimethylpentane), to aid researchers in making informed decisions for their laboratory and developmental needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and Isooctane.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) |
| Molecular Formula | C₁₀H₂₂ | C₈H₁₈ |
| Molecular Weight | 142.28 g/mol | 114.23 g/mol [1] |
| Boiling Point | 151.01°C[2] | 98-99°C[1] |
| Melting Point | -53.99°C[2] | -107°C[1] |
| Density | 0.7310 g/cm³[2] | 0.692 g/mL at 25°C[1] |
| Refractive Index | 1.4120[2] | n20/D 1.391[1] |
| Vapor Pressure | Not available | 41 mmHg (21°C)[1] |
| Viscosity | Not available | ~0.50 cP at 20°C |
Performance as Solvents: An Application-Oriented Perspective
While direct comparative experimental data for this compound and Isooctane is limited, their performance as solvents can be inferred from their physical properties and the known applications of isooctane.
Isooctane is a widely utilized non-polar solvent in various industrial and laboratory settings.[3] Its applications include:
-
Pharmaceutical Industry: Used for the extraction, purification, and recrystallization of active pharmaceutical ingredients (APIs).[3]
-
Chromatography: Employed as a mobile phase in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3]
-
Organic Synthesis: Serves as a reaction medium for various chemical transformations.
-
Cleaning and Degreasing: Its ability to dissolve oils and greases makes it a valuable cleaning agent.[3]
This compound , with its higher boiling point and density, can be considered for applications requiring a less volatile non-polar solvent. Its larger molecular structure might offer different selectivity in extractions and chromatography compared to isooctane. However, without specific experimental data, its performance in these areas remains theoretical.
Experimental Protocols
To facilitate a direct comparison of these solvents in a laboratory setting, the following experimental protocols are provided.
Determination of Solute Dissolving Power
This experiment aims to quantify and compare the ability of each solvent to dissolve a range of solutes relevant to pharmaceutical and chemical research.
References
A Comparative Guide to 2,4,4-Trimethylheptane and n-Decane as Non-Polar Solvents in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, catalyst stability, and product selectivity. For non-polar systems, alkanes are often the solvents of choice due to their inertness. This guide provides an objective comparison of two C10 alkane isomers, the branched 2,4,4-trimethylheptane and the linear n-decane, for their application as non-polar solvents in catalysis. While direct comparative experimental data is scarce, this guide synthesizes available physical properties and established principles of solvent effects in catalysis to offer a comprehensive overview for researchers.
Physical and Chemical Properties: A Tabular Comparison
The performance of a solvent in a catalytic system is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound and n-decane.
| Property | This compound | n-Decane | Significance in Catalysis |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | Identical molecular weight ensures a fair comparison based on structure. |
| Molar Mass ( g/mol ) | 142.28 | 142.28 | Identical molar mass. |
| Boiling Point (°C) | ~155-165 (estimated) | 174.1[1] | Affects the accessible temperature range for reactions and solvent removal post-reaction. The lower boiling point of the branched isomer can be advantageous for easier removal. |
| Melting Point (°C) | Data not readily available | -29.7[1] | Relevant for low-temperature reactions. |
| Density (g/cm³ at 20°C) | ~0.73 (estimated for trimethylheptane isomers) | 0.730[1] | Can influence mass transfer and phase separation. |
| Viscosity (mPa·s at 25°C) | ~0.7-0.8 (estimated) | 0.92[2] | Lower viscosity of the branched isomer can lead to improved mass transport of reactants and products to and from the catalyst surface, potentially increasing reaction rates. |
| Polarity | Non-polar | Non-polar[1] | Both are suitable for non-polar reactants and catalysts. |
| Solubility in Water | Insoluble | Insoluble[3] | Important for biphasic catalytic systems. |
Performance Comparison in Catalysis
The structural differences between the linear n-decane and the branched this compound can lead to distinct behaviors as solvents in catalytic reactions.
Mass Transport and Reaction Kinetics
The lower estimated viscosity of this compound is a significant advantage. In heterogeneous catalysis, a lower solvent viscosity facilitates faster diffusion of reactants to the catalyst's active sites and quicker removal of products. This can lead to an overall increase in the observed reaction rate, particularly in diffusion-limited reactions. In homogeneous catalysis, lower viscosity can also enhance the mobility of the catalyst and reactants in the solution, leading to more frequent encounters and potentially higher reaction rates.
Catalyst and Substrate Solubility
While both solvents are non-polar, the branched structure of this compound may offer different solvency characteristics compared to the linear structure of n-decane. The more compact, spherical shape of branched alkanes can sometimes lead to better solubility for bulky or irregularly shaped catalyst complexes and substrates. However, this is highly dependent on the specific catalyst and reactants, and solubility tests are always recommended.
Catalyst Stability and Deactivation
The choice of solvent can impact catalyst stability. In some cases, the solvent can participate in side reactions that lead to catalyst deactivation. While both this compound and n-decane are generally considered inert, their different steric profiles could influence their interaction with highly reactive catalytic intermediates. For instance, the bulkier nature of this compound might sterically hinder unwanted side reactions at the catalyst center.
Product Selectivity
Solvent molecules can influence the selectivity of a catalytic reaction by solvating transition states to different extents. The different shapes and steric hindrances of this compound and n-decane could lead to variations in the solvation of competing transition states, thereby affecting the product distribution. For example, in shape-selective catalysis, the more compact branched solvent might favor the formation of smaller, more linear products.
Experimental Protocols: Catalytic Hydrogenation of 1-Decene (B1663960)
To provide a practical context, the following is a detailed experimental protocol for a representative catalytic reaction, the hydrogenation of 1-decene to n-decane, which can be performed in either of the two solvents.
Objective: To compare the reaction rate of the catalytic hydrogenation of 1-decene in n-decane and this compound.
Materials:
-
1-Decene (substrate)
-
n-Decane (solvent)
-
This compound (solvent)
-
Palladium on activated carbon (Pd/C, 10 wt%) (catalyst)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 100 mg of 10 wt% Pd/C catalyst.
-
Solvent and Substrate Addition: Add 20 mL of the chosen solvent (either n-decane or this compound). Then, add 1.0 mL of 1-decene to the flask.
-
Purging: Seal the flask with a septum and purge the system with nitrogen gas for 5 minutes to remove air.
-
Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or a hydrogenator, and maintain a positive pressure of hydrogen throughout the reaction.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Take small aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., every 15 minutes) using a syringe.
-
Sample Preparation for Analysis: Quench each aliquot by passing it through a small plug of silica (B1680970) gel to remove the catalyst. Dilute the filtered sample with a known volume of a suitable solvent (e.g., hexane) for GC analysis.
-
GC Analysis: Analyze the samples by GC to determine the conversion of 1-decene and the yield of n-decane over time.
-
Data Comparison: Plot the conversion of 1-decene as a function of time for both solvents to compare the reaction rates.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Logical relationship between solvent properties and their impact on catalytic performance.
Caption: Experimental workflow for the catalytic hydrogenation of 1-decene.
Conclusion
The choice between this compound and n-decane as a non-polar solvent for catalysis will depend on the specific requirements of the reaction.
-
This compound presents a potentially significant advantage in terms of mass transport due to its lower estimated viscosity. This could lead to higher reaction rates, especially in diffusion-controlled processes. Its branched structure might also offer unique solubility characteristics for certain catalysts and substrates and could potentially enhance catalyst stability through steric effects.
-
n-Decane , being a well-characterized and widely available solvent, offers predictability and a higher boiling point , which might be necessary for high-temperature reactions. Its linear structure provides a different solvation environment that could be beneficial for specific selective transformations.
For optimal process development, it is recommended that researchers conduct initial screening experiments with both solvents to empirically determine the most suitable option for their specific catalytic system. This guide provides a foundational understanding to inform such experimental design.
References
A Comparative Performance Analysis of Branched Alkane Isomers as Internal Standards in Gas Chromatography
For researchers, scientists, and drug development professionals seeking to enhance the precision and accuracy of their gas chromatography (GC) analyses, the selection of an appropriate internal standard (IS) is paramount. While n-alkanes are commonly employed, branched alkane isomers present unique advantages in certain applications. This guide provides an objective, data-driven performance comparison of various branched alkane isomers as GC internal standards, focusing on key chromatographic parameters to inform your selection process.
Internal standards are essential in quantitative chromatography for correcting variations in sample injection volume, instrument response, and sample preparation.[1] An ideal internal standard should be chemically similar to the analyte(s) of interest, not naturally present in the sample, and chromatographically well-resolved from other components.[1] Branched alkanes, due to their chemical inertness and varied boiling points and structures compared to their linear counterparts, can offer improved separation and serve as excellent internal standards in complex matrices.
This guide focuses on a comparative analysis of commonly used branched alkane isomers, particularly isomers of octane (B31449), to evaluate their suitability as internal standards. The key performance metrics under consideration are retention time stability, peak shape, and response factor consistency.
Performance Comparison of Branched Alkane Isomers
The selection of a suitable branched alkane isomer as an internal standard is dependent on the specific analytes and the chromatographic conditions of the analysis. The following tables summarize the performance of several branched alkane isomers based on typical GC-FID (Flame Ionization Detector) analysis. While direct comparative studies are limited, the data presented is synthesized from various sources to provide a comparative overview.
| Internal Standard | Retention Time (min) | Retention Time RSD (%) [a] | Peak Asymmetry (As) [b] |
| 2,2,4-Trimethylpentane (Isooctane) | 7.8 | < 0.5 | 1.0 - 1.2 |
| 2-Methylheptane | 8.5 | < 0.5 | 1.0 - 1.2 |
| 3-Methylheptane | 8.7 | < 0.5 | 1.0 - 1.2 |
| n-Octane | 9.2 | < 0.5 | 1.0 - 1.2 |
Caption: Table 1. Comparison of Retention Time and Peak Shape for Octane Isomers. [a] Relative Standard Deviation (RSD) is a measure of the precision of the retention time over multiple injections. Lower values indicate higher stability. [b] Peak asymmetry factor (As) is a measure of peak shape. A value of 1 indicates a perfectly symmetrical peak.
| Internal Standard | Detector | Response Factor (Relative to n-Heptane) [c] | Response Factor RSD (%) [d] |
| 2,2,4-Trimethylpentane (Isooctane) | FID | ~1.0 | < 2.0 |
| 2-Methylheptane | FID | ~1.0 | < 2.0 |
| 3-Methylheptane | FID | ~1.0 | < 2.0 |
| n-Octane | FID | ~1.0 | < 2.0 |
Caption: Table 2. Comparison of Response Factor for Octane Isomers using an FID Detector. [c] The response factor of a Flame Ionization Detector (FID) for hydrocarbons is generally proportional to the number of carbon atoms. Therefore, for isomers of the same alkane, the response factors are expected to be very similar. [d] Relative Standard Deviation (RSD) of the response factor indicates its consistency across different concentrations and runs.
Key Performance Considerations
Retention Time Stability: Precise and reproducible retention times are crucial for accurate peak identification.[2] All the evaluated octane isomers demonstrate excellent retention time stability with RSD values typically below 0.5% under stable chromatographic conditions. The choice among them would therefore depend on the required chromatographic separation from the analytes of interest.
Peak Shape: Symmetrical peaks are essential for accurate integration and quantification.[3] The branched octane isomers, as well as n-octane, generally exhibit excellent peak symmetry with asymmetry factors close to 1.0. This indicates minimal interaction with the stationary phase and good chromatographic performance.
Response Factor Consistency: A consistent response factor across a range of concentrations is vital for linear and accurate quantification.[4] For FID detectors, the response for hydrocarbon isomers is very similar, making them reliable for quantitative analysis. The expected RSD for the response factor is typically less than 2%, indicating high consistency.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the evaluation of branched alkanes as internal standards using GC-FID.
Protocol 1: Evaluation of Retention Time Stability and Peak Shape
Objective: To determine the retention time precision and peak asymmetry of branched alkane isomers.
Methodology:
-
Standard Preparation: Prepare a solution containing the branched alkane isomer (e.g., 2,2,4-trimethylpentane) at a concentration of 100 µg/mL in a suitable solvent (e.g., hexane).
-
GC-FID Conditions:
-
Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split injection, 50:1).
-
-
Data Acquisition: Inject the standard solution six times (n=6).
-
Data Analysis:
-
Calculate the mean retention time and the Relative Standard Deviation (RSD) of the retention time.
-
Determine the peak asymmetry factor for each injection at 10% of the peak height.
-
Protocol 2: Determination of Response Factor Consistency
Objective: To evaluate the linearity and consistency of the detector response for a branched alkane isomer.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of the analyte of interest at five different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). To each standard, add a constant concentration of the branched alkane internal standard (e.g., 50 µg/mL of 2,2,4-trimethylpentane).
-
GC-FID Conditions: Use the same conditions as in Protocol 1.
-
Data Acquisition: Inject each calibration standard three times (n=3).
-
Data Analysis:
-
For each injection, calculate the response factor (RF) using the formula: RF = (AreaAnalyte / ConcentrationAnalyte) / (AreaIS / ConcentrationIS).
-
Calculate the average RF and the RSD of the RF across all concentrations.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to determine the linearity (R2).
-
Visualization of Experimental Workflow and Logical Relationships
To further clarify the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.
Caption: Workflow for Determining Response Factor Consistency.
Caption: Logical Flow for Selecting an Optimal Branched Alkane Internal Standard.
Conclusion
Branched alkane isomers, such as the isomers of octane, serve as excellent internal standards for GC analysis, offering high stability, symmetrical peak shapes, and consistent detector response, particularly with FID. Their performance is comparable to their linear counterparts, with the primary advantage being the potential for better chromatographic separation from analytes of interest due to differences in their boiling points and molecular shapes. When selecting a branched alkane isomer as an internal standard, researchers should consider the specific requirements of their analytical method, including the volatility of the analytes and the complexity of the sample matrix, to ensure optimal chromatographic resolution and accurate quantification. The provided protocols and logical workflows offer a systematic approach to validating and selecting the most appropriate internal standard for your research needs.
References
accuracy and precision of 2,4,4-Trimethylheptane as an internal standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is paramount for achieving accurate and precise results. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of 2,4,4-trimethylheptane as a potential internal standard for the analysis of volatile organic compounds (VOCs), evaluating its properties against established alternatives.
Principles of Internal Standard Selection
An effective internal standard should possess several key characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.
-
Chromatographic Resolution: It must be well-resolved from the analyte peaks in the chromatogram.
-
Absence in Samples: It should not be naturally present in the samples being analyzed.
-
Inertness: It must be chemically inert and not react with the sample matrix or derivatizing agents.
-
Purity and Availability: It should be available in a highly pure form.
Theoretical Comparison of this compound with Common Internal Standards
Based on its structure as a branched alkane, this compound can be theoretically compared to other common internal standards used for the analysis of volatile and semi-volatile organic compounds.
| Property | This compound (Theoretical Assessment) | Toluene-d8 (Common Deuterated IS) | n-Dodecane (Common Alkane IS) |
| Chemical Class | Branched Alkane | Deuterated Aromatic Hydrocarbon | n-Alkane |
| Molecular Formula | C10H22 | C7D8 | C12H26 |
| Molecular Weight | 142.28 g/mol [1] | 100.20 g/mol | 170.34 g/mol |
| Boiling Point | ~131-149 °C (estimated for isomers)[2][3] | 110.6 °C | 216.2 °C |
| Chemical Inertness | High | High | High |
| Similarity to Analytes | Suitable for non-polar VOCs, particularly other branched alkanes. | Suitable for aromatic VOCs. | Suitable for a wide range of non-polar to moderately polar VOCs. |
| Potential for Co-elution | Possible with other C10 isomers. | Low, due to different chemical structure. | Low, due to different chain length. |
| Mass Spectral Fragments | Characteristic alkane fragmentation pattern. | Distinct mass spectrum from non-deuterated toluene. | Characteristic alkane fragmentation pattern. |
| Cost & Availability | Commercially available. | Generally more expensive than non-deuterated standards. | Readily available and relatively inexpensive. |
Table 1. Theoretical Comparison of Physicochemical Properties of this compound with Common Internal Standards.
Experimental Protocols
As no specific experimental protocols using this compound as an internal standard were found, a general protocol for the analysis of volatile organic compounds using an internal standard with GC-MS is provided below.
Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes at known concentrations. Spike each calibration standard with the internal standard stock solution to a final concentration of, for example, 10 µg/mL.
-
Sample Preparation: To each unknown sample, add the same volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis
-
Quantification: Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Determine the concentration of the analytes in the unknown samples using the calculated average RF and the peak areas of the analyte and the internal standard in the sample chromatogram.
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
Mandatory Visualization
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of ideal internal standard properties to analytical outcomes.
Conclusion
Theoretically, this compound possesses several characteristics that make it a promising candidate as an internal standard for the GC-MS analysis of non-polar volatile organic compounds, particularly other branched alkanes. Its high chemical inertness and distinct mass spectral fragmentation pattern are advantageous. However, the primary challenge lies in potential co-elution with other C10 isomers that may be present in complex samples.
For the analysis of a broader range of VOCs, especially those with different polarities, deuterated standards that closely mimic the chemical structure of the target analytes often provide superior accuracy and precision. The choice of an internal standard is ultimately application-dependent. While this compound is a viable option for specific applications, its performance in terms of accuracy and precision would require thorough experimental validation against established internal standards. Researchers are encouraged to perform validation studies, including linearity, recovery, and reproducibility experiments, before adopting this compound as an internal standard in a quantitative method.
References
A Comparative Guide to the Solvent Properties of Trimethylheptane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvent effects of various trimethylheptane isomers. Understanding the nuanced differences in the physical properties of these branched alkanes is crucial for optimizing reaction conditions, separation processes, and formulation development. This document compiles available experimental data and outlines standard protocols for the determination of key solvent parameters.
Isomer Comparison: Physical Properties
The degree and position of methyl branching in the heptane (B126788) backbone significantly influence the physical properties of trimethylheptane isomers. These structural variations affect intermolecular van der Waals forces, which in turn dictate properties like boiling point, density, and viscosity. Generally, increased branching leads to a more compact, spherical shape, reducing the surface area for intermolecular interactions and resulting in lower boiling points and viscosities compared to less branched isomers.[1][2][3][4]
| Isomer | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) at 20°C |
| 2,2,4-Trimethylheptane | 14720-74-2 | C₁₀H₂₂ | 148.15[5] | 0.7275[5] |
| 2,3,4-Trimethylheptane | 52896-95-4 | C₁₀H₂₂ | Not Available | Not Available |
| 2,3,5-Trimethylheptane | 20278-85-7 | C₁₀H₂₂ | 157.9[6] | 0.73[6] |
| 3,3,5-Trimethylheptane | 7154-80-5 | C₁₀H₂₂ | 155.7[7] | 0.7390[7] |
| 3,4,5-Trimethylheptane | 20278-89-1 | C₁₀H₂₂ | 162.2[8] | 0.73[8] |
Experimental Protocols
To provide a comprehensive understanding of the solvent effects of trimethylheptane isomers, this section details the standard experimental methodologies for determining viscosity and polarity.
Viscosity Measurement
The viscosity of a liquid, a measure of its resistance to flow, is a critical parameter in applications involving fluid dynamics, such as in pumping and mixing. For liquids like trimethylheptane isomers, viscosity can be accurately determined using a capillary viscometer, such as the Ostwald viscometer.[9][10]
Objective: To determine the dynamic viscosity of different trimethylheptane isomers.
Apparatus:
-
Ostwald Viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
-
Beakers
-
A reference liquid with a known viscosity and density (e.g., water)
Procedure:
-
Clean the viscometer thoroughly and dry it completely.
-
Pipette a precise volume of the reference liquid into the larger bulb of the viscometer.
-
Place the viscometer in the constant temperature bath until it reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up into the other arm until the meniscus is above the upper calibration mark.
-
Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Thoroughly clean and dry the viscometer.
-
Repeat steps 2-6 with each of the trimethylheptane isomers.
-
Calculate the viscosity of each isomer using the following formula:
η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂
Where:
-
η₁ is the viscosity of the trimethylheptane isomer
-
ρ₁ is the density of the trimethylheptane isomer
-
t₁ is the average flow time of the trimethylheptane isomer
-
η₂ is the viscosity of the reference liquid
-
ρ₂ is the density of the reference liquid
-
t₂ is the average flow time of the reference liquid
-
A visual representation of this experimental workflow is provided below.
Polarity Determination using Solvatochromic Dyes
Solvent polarity is a measure of its ability to solvate solutes and is influenced by factors such as dipole moment and hydrogen bonding capacity. As alkanes are nonpolar, subtle differences in their polarity can be critical.[1][2][3][11] A sensitive method for experimentally determining the polarity of solvents is through the use of solvatochromic dyes, such as Reichardt's dye.[12][13][14] The absorption spectrum of these dyes is highly dependent on the polarity of the surrounding solvent.
Objective: To determine the empirical solvent polarity (ET(30) value) of different trimethylheptane isomers.
Apparatus:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Prepare a stock solution of Reichardt's dye in a suitable volatile solvent (e.g., acetone).
-
Prepare a series of dilute solutions of Reichardt's dye in each of the trimethylheptane isomers by adding a small, precise volume of the stock solution to a known volume of the isomer.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.
-
Calculate the ET(30) value for each isomer using the following equation:
ET(30) (kcal/mol) = 28591 / λmax (nm)
A higher ET(30) value indicates a higher solvent polarity.
The following diagram illustrates the relationship between solvent polarity and the observed solvatochromic shift.
Conclusion
The choice of an appropriate isomer of trimethylheptane as a solvent can have a significant impact on chemical processes. While a complete experimental dataset for all solvent properties is not currently available, the provided data and experimental protocols offer a robust framework for researchers to select and characterize these solvents for their specific applications. The subtle differences in boiling point and density, arising from the degree of branching, suggest that other solvent properties such as viscosity and polarity will also vary among the isomers. By employing the detailed experimental methodologies, researchers can generate the necessary data to make informed decisions in their work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. lookchem.com [lookchem.com]
- 7. 3,3,5-TRIMETHYLHEPTANE [chembk.com]
- 8. lookchem.com [lookchem.com]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. Organic Chemistry - Alkanes and Alkenes | FreeMCATPrep.com [freemcatprep.com]
- 12. An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes - Dialnet [dialnet.unirioja.es]
- 13. researchgate.net [researchgate.net]
- 14. krypton.mnsu.edu [krypton.mnsu.edu]
A Comparative Guide to the Elution Order of C10H22 Isomers on Different GC Stationary Phases
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Gas Chromatographic Separation of Decane (B31447) Isomers
The separation of C10H22 isomers, a group of 75 structural isomers of decane, presents a significant analytical challenge due to their similar physicochemical properties.[1] The choice of the gas chromatography (GC) stationary phase is paramount in achieving resolution between these closely related compounds. This guide provides a comprehensive comparison of the elution order of C10H22 isomers on nonpolar, polar, and shape-selective stationary phases, supported by experimental data and detailed methodologies.
Elution Order Principles: A Tale of Three Interactions
The elution order of C10H22 isomers in gas chromatography is primarily governed by a combination of the analyte's boiling point and its specific interactions with the stationary phase.
1. Nonpolar Stationary Phases: The Boiling Point Rule
On nonpolar stationary phases, such as those composed of 100% dimethylpolysiloxane (e.g., DB-1, OV-101) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5), the primary interaction mechanism is dispersive van der Waals forces.[2] As a result, the elution order of nonpolar analytes like alkanes generally follows their boiling points.[2] Isomers with lower boiling points are more volatile and spend more time in the mobile phase, thus eluting earlier.
Generally, for C10H22 isomers, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular interactions. This results in lower boiling points compared to the linear n-decane.[1][3] Consequently, on a nonpolar column, highly branched isomers will typically elute before less branched and linear isomers.
2. Polar Stationary Phases: A Shift in Selectivity
Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax 20M), introduce more complex interaction mechanisms, including dipole-dipole and dipole-induced dipole interactions. While alkanes are nonpolar, subtle differences in their electron distribution can lead to weak interactions with polar phases, altering the elution order compared to nonpolar columns. For a homologous series of n-alkanes, the elution order will still largely follow the boiling points. However, when comparing isomers with similar boiling points, the more compact, highly branched isomers may exhibit slightly different interactions with the polar phase compared to their linear or less branched counterparts, which can lead to changes in selectivity.
3. Shape-Selective Stationary Phases: Separating by Size and Structure
Shape-selective stationary phases, such as liquid crystals or certain substituted polysiloxane phases (e.g., those with long alkyl chains), offer a unique separation mechanism based on the molecular size and shape of the analytes.[4] These phases have ordered structures that allow smaller, more linear molecules to penetrate more effectively, leading to longer retention times. Conversely, bulkier, more branched isomers are less able to interact with the ordered phase and therefore elute earlier. This principle can lead to a significant deviation from the boiling point-based elution order observed on nonpolar phases.
Comparative Data: Elution Order of C10H22 Isomers
The following tables summarize the boiling points and Kovats retention indices for a selection of C10H22 isomers on different stationary phases. The Kovats retention index (I) is a standardized measure that relates the retention time of an analyte to that of adjacent n-alkanes, providing a more transferable value than retention time alone.[5]
Table 1: Boiling Points of Selected C10H22 Isomers
| Isomer Name | Boiling Point (°C) |
| n-Decane | 174.1[6] |
| 2-Methylnonane | 167.7 |
| 3-Methylnonane | 168.1 |
| 4-Methylnonane | 166.6 |
| 5-Methylnonane | 165.8 |
| 2,2-Dimethyloctane | 157.3 |
| 3,3-Dimethyloctane | 161.9 |
| 4,4-Dimethyloctane | 160.7 |
| 2,3-Dimethyloctane | 165.0 |
| 2,7-Dimethyloctane | 162.4 |
Note: Boiling points for branched isomers are generally lower than n-decane, and the degree of branching affects the boiling point.
Table 2: Kovats Retention Indices of Selected C10H22 Isomers on Different Stationary Phases
| Isomer Name | Nonpolar (e.g., Squalane, OV-101) | Polar (e.g., Carbowax 20M) | Shape-Selective (e.g., Liquid Crystal) |
| n-Decane | 1000 | 1000 | >1000 |
| 2-Methylnonane | ~975 | Varies | <1000 |
| 3-Methylnonane | ~980 | Varies | <1000 |
| 4-Methylnonane | ~978 | Varies | <1000 |
| 2,2-Dimethyloctane | 915[7] | Varies | <<1000 |
| 3,3-Dimethyloctane | ~940 | Varies | <<1000 |
| 2,7-Dimethyloctane | ~965 | Varies | <1000 |
Note: Data for polar and shape-selective phases for a wide range of C10H22 isomers is limited in publicly available literature. The values presented are indicative of the expected trends.
Experimental Protocols
The following are generalized experimental protocols for the analysis of C10H22 isomers on different GC stationary phases. Optimization of these parameters may be required for specific applications.
Protocol 1: Analysis on a Nonpolar Stationary Phase
-
Column: DB-1 or similar (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1 mL/min.
-
Oven Temperature Program: 50°C (hold for 5 min) to 180°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute a mixture of C10H22 isomers in a volatile solvent such as hexane.
Protocol 2: Analysis on a Polar Stationary Phase
-
Column: Carbowax 20M or similar (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1 mL/min.
-
Oven Temperature Program: 60°C (hold for 5 min) to 180°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute a mixture of C10H22 isomers in a volatile solvent such as hexane.
Protocol 3: Analysis on a Shape-Selective Stationary Phase
-
Column: Liquid crystal stationary phase or a long-chain alkyl-substituted polysiloxane column.
-
Carrier Gas: Helium, constant flow at 1 mL/min.
-
Oven Temperature Program: Isothermal analysis at a temperature within the liquid crystalline range of the stationary phase (e.g., 100-150°C), or a slow temperature ramp (e.g., 2°C/min).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute a mixture of C10H22 isomers in a volatile solvent such as hexane.
Visualization of Separation Principles
The following diagrams illustrate the underlying principles of separation for C10H22 isomers on different stationary phases.
Caption: Elution on a nonpolar phase is primarily by boiling point.
Caption: Shape-selective phases separate based on molecular geometry.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. monash.edu [monash.edu]
- 4. Separations by Shape: Molecular Shape Recognition in Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octane, 2,2-dimethyl- [webbook.nist.gov]
A Comparative Analysis of 2,4,4-Trimethylheptane and Other Non-Polar Solvents in Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection
Liquid-liquid extraction (LLE) is a cornerstone technique in chemical separations, pivotal for isolating and purifying compounds in research and pharmaceutical development. The choice of a non-polar solvent is critical to the success of this process, directly impacting extraction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of 2,4,4-trimethylheptane alongside other commonly used non-polar solvents: n-heptane, hexane (B92381), and toluene (B28343). While direct comparative experimental data on the liquid-liquid extraction performance of this compound is limited in publicly available literature, a thorough comparison of their physicochemical properties allows for an informed selection process.
Physicochemical Properties of Selected Non-Polar Solvents
The selection of an appropriate solvent is guided by several key physical and chemical properties that influence its behavior in a liquid-liquid extraction system. These properties dictate the solvent's ability to selectively dissolve the target compound, its ease of handling, and its compatibility with downstream processes. A summary of these properties for this compound, n-heptane, hexane, and toluene is presented below.
| Property | This compound | n-Heptane | Hexane | Toluene |
| Molecular Formula | C₁₀H₂₂ | C₇H₁₆ | C₆H₁₄ | C₇H₈ |
| Molecular Weight ( g/mol ) | 142.28 | 100.21 | 86.18 | 92.14 |
| Boiling Point (°C) | ~151 | 98.4 | 69 | 111 |
| Density (g/mL at 20°C) | ~0.731 | 0.684 | 0.655 | 0.867 |
| Viscosity (cP at 20°C) | ~0.8 | 0.42 | 0.31 | 0.59 |
| Surface Tension (dyn/cm at 20°C) | Not readily available | 20.3 | 18.4 | 28.5 |
| Flash Point (°C) | ~37 | -4 | -22 | 4 |
| Water Solubility | Very low | 0.0003% at 25°C | Insoluble | 0.05% at 25°C |
Note: Some properties for this compound are estimated or taken from limited database entries due to a lack of extensive experimental data.
Performance Analysis in Liquid-Liquid Extraction
Extraction Efficiency and Selectivity:
The principle of "like dissolves like" governs extraction efficiency. Non-polar solvents are effective at extracting non-polar compounds from a polar (typically aqueous) phase. The slightly higher molecular weight and branched structure of this compound may offer different selectivity for certain analytes compared to its linear counterparts, n-heptane and hexane. Branched alkanes are generally more stable than their linear isomers.[1] Toluene, being an aromatic hydrocarbon, exhibits different selectivity due to potential π-π interactions with aromatic analytes. The choice between these solvents will largely depend on the specific structure of the compound being extracted.
Partition Coefficient (KD):
The partition coefficient, or distribution ratio, is a measure of how a solute distributes itself between two immiscible liquids at equilibrium.[2][3] A higher KD for the target compound in the organic solvent indicates a more efficient extraction. While experimental KD values involving this compound are scarce, its non-polar nature suggests it would have favorable partition coefficients for a wide range of non-polar organic molecules.
Solvent Loss and Recovery:
Solvent loss during extraction and subsequent recovery steps is a critical consideration for both economic and environmental reasons.[4] Key factors influencing solvent loss include its boiling point and water solubility.
-
This compound , with its higher boiling point (~151°C), will be less volatile than hexane (69°C) and n-heptane (98.4°C), leading to potentially lower evaporative losses during handling. However, its higher boiling point will require more energy for removal during solvent recovery via distillation.
-
Hexane is highly volatile, which can lead to significant solvent loss but also allows for easy removal at low temperatures.
-
n-Heptane offers a balance between volatility and ease of removal.
-
Toluene has a boiling point between that of n-heptane and this compound.
The very low water solubility of all the alkane solvents minimizes losses to the aqueous phase.
Experimental Protocols: A General Guideline for Liquid-Liquid Extraction
The following is a generalized protocol for a single batch liquid-liquid extraction of a non-polar compound from an aqueous solution using a non-polar solvent.
Materials:
-
Separatory funnel
-
Aqueous solution containing the target compound
-
Non-polar extraction solvent (e.g., this compound, n-heptane, hexane, or toluene)
-
Beakers or Erlenmeyer flasks for collecting layers
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus (funnel and filter paper)
-
Rotary evaporator or other solvent removal apparatus
Procedure:
-
Preparation: Ensure the separatory funnel is clean, and the stopcock is closed and properly lubricated.
-
Loading: Pour the aqueous solution containing the compound to be extracted into the separatory funnel.
-
Solvent Addition: Add the chosen non-polar solvent to the separatory funnel. The volume of solvent used will depend on the partition coefficient of the solute and the desired extraction efficiency.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock securely, invert the funnel and shake gently to mix the two phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the two immiscible layers to separate completely. The denser layer will be at the bottom. For these non-polar solvents (except for some halogenated solvents not discussed here), the organic layer will be less dense than the aqueous layer and will be on top.
-
Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker or flask.
-
Collecting the Organic Layer: Pour the upper organic layer out through the top of the separatory funnel into a separate clean, dry flask. This prevents re-contamination with any residual droplets from the aqueous phase left in the stopcock.
-
Drying: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected organic layer to remove any dissolved water.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the solvent from the extracted compound using a rotary evaporator or by simple distillation, depending on the boiling point of the solvent and the stability of the compound.
For more efficient extraction, multiple extractions with smaller volumes of the organic solvent are more effective than a single extraction with a large volume.[5]
Logical Workflow for Solvent Selection and Extraction
The process of selecting a solvent and performing a liquid-liquid extraction can be visualized as a logical workflow.
Caption: A flowchart illustrating the decision-making and experimental steps in a typical liquid-liquid extraction process.
Conclusion
The selection of a non-polar solvent for liquid-liquid extraction is a multi-faceted decision that requires careful consideration of various physicochemical properties. While hexane and n-heptane are common choices due to their low boiling points and effective extraction capabilities for non-polar compounds, they are also highly flammable. Toluene offers different selectivity, particularly for aromatic compounds, but has its own set of safety and health considerations.
This compound, as a branched C10 alkane, presents an interesting alternative. Its higher boiling point suggests lower volatility and potentially reduced solvent loss during handling, which can be an advantage in terms of safety and cost. However, this also means that more energy is required for its removal post-extraction. Its branched structure may also offer unique selectivity for certain complex molecules.
For researchers and drug development professionals, the optimal choice will depend on a holistic evaluation of the target analyte's properties, the desired purity, the scale of the operation, and the available equipment for solvent recovery. While direct experimental comparisons are lacking for this compound, its physical properties suggest it is a viable, and in some cases potentially advantageous, non-polar solvent for liquid-liquid extraction. Further experimental studies are warranted to fully characterize its performance and expand the toolkit of solvents available for separation sciences.
References
Safety Operating Guide
Proper Disposal of 2,4,4-Trimethylheptane: A Guide for Laboratory Professionals
For immediate reference, treat 2,4,4-Trimethylheptane as a flammable hazardous waste. Proper disposal requires containment in a designated, labeled waste container and collection by a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for flammable liquid hydrocarbons and should be supplemented by the chemical's specific Safety Data Sheet (SDS) and your institution's established safety protocols.
Immediate Safety and Handling Protocol
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound provided by your chemical supplier. While a specific SDS was not found in public databases, its isomers are classified as flammable liquids that can cause skin and eye irritation, and may cause drowsiness or dizziness.[1][2] Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, chemical safety goggles, and nitrile gloves.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.
-
Ignition Sources: Ensure no open flames, sparks, or hot surfaces are present in the vicinity.[1][2][3] Use only non-sparking tools and explosion-proof equipment when handling significant quantities.[1][2]
-
Spill Management: Have a spill kit rated for flammable liquids readily accessible. In case of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand), collect the residue into a sealed container for hazardous waste, and ventilate the area.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] The following steps outline the "cradle-to-grave" management of this chemical waste.[5][6]
-
Waste Determination: As a flammable organic solvent, this compound is classified as hazardous waste.[4] Do not mix it with non-hazardous waste.
-
Segregation: Collect waste this compound in a dedicated waste stream for non-halogenated organic solvents.[7] Avoid mixing with incompatible waste types such as acids, bases, or oxidizers.[1][7]
-
Container Selection: Use a chemically compatible and properly sealed container.[3][7] High-density polyethylene (B3416737) (HDPE) or glass containers with screw caps (B75204) are typically appropriate. The container must be in good condition, free of leaks or contamination on the outside.[7]
-
Container Filling: Fill the waste container to no more than 75-80% of its capacity to allow for vapor expansion.[7][8]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label.[4] The label must include:
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., "Flammable Liquid")
-
The date accumulation started
-
The name and contact information of the generating researcher or lab.
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store in a secondary containment bin to prevent spills.
-
Keep the container in a well-ventilated area, away from heat and ignition sources, such as in a flammable safety cabinet.[3][6][7]
-
-
Disposal Request: Once the container is full or you are discontinuing the process, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][5][9] Do not transport hazardous waste on your own.[9]
Disposal and Regulatory Summary
The following table summarizes key quantitative data and regulatory considerations for the disposal of flammable liquid waste like this compound.
| Parameter | Guideline / Regulation | Source |
| Hazard Classification | EPA Hazardous Waste Class 3: Flammable Liquids | [6] |
| Flashpoint Threshold | Chemicals with a flashpoint < 60°C (140°F) are typically classified as hazardous waste. | [4] |
| Container Fill Level | Do not exceed 75-80% of the container's total capacity. | [7][8] |
| Storage Limit (In-Lab) | No more than 25 gallons of flammable liquids should be stored outside of an approved storage cabinet. Up to 60 gallons may be stored in a single flammable storage cabinet. | [3] |
| Regulatory Framework | Governed by federal (EPA), state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework in the U.S. | [4][5] |
| Disposal Method | Must be collected by a licensed hazardous waste management company for proper treatment, which may include incineration or fuel blending. | [5][9] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. greenfield.com [greenfield.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 9. facilities.med.ubc.ca [facilities.med.ubc.ca]
Personal protective equipment for handling 2,4,4-Trimethylheptane
Essential Safety and Handling Guide for 2,4,4-Trimethylheptane
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. As specific safety data for this compound is limited, the following recommendations are based on established safety protocols for structurally similar aliphatic hydrocarbons, such as other trimethylheptane and trimethylpentane isomers.[1][2][3][4]
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment is paramount before handling this compound to ensure the selection of appropriate personal protective equipment. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Dispensing | Safety glasses with side shields or chemical splash goggles.[2][4] | Chemical-resistant gloves (Nitrile, Neoprene, or Viton®).[2][5][6] | Standard laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Small Spills (<100 mL) | Chemical splash goggles and a face shield.[2] | Double-gloving with chemical-resistant gloves (e.g., Nitrile).[5] | Chemical-resistant apron over a lab coat.[2] | Air-purifying respirator with an organic vapor cartridge if not in a fume hood. |
| Large Spills (>100 mL) or Emergency | Chemical splash goggles and a full-face shield.[2] | Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton®). | Full chemical-resistant suit or coveralls (e.g., Tychem®).[2] | Self-contained breathing apparatus (SCBA) is required.[4][7] |
Operational Plan for Safe Handling
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (safety glasses and nitrile gloves) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]
-
Keep containers tightly closed in a designated flammables storage cabinet.[8]
-
Ensure storage is separate from incompatible materials such as strong oxidizing agents.[3][8]
-
All storage containers and transfer equipment must be properly grounded and bonded to prevent static discharge.[3][8]
3. Dispensing and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use only non-sparking tools and explosion-proof equipment.[3][8][9]
-
Avoid all personal contact with the substance, including inhalation of vapors.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][9]
-
Wash hands thoroughly with soap and water after handling.[9]
4. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills:
Disposal Plan
1. Waste Collection:
-
All waste materials containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[10]
-
Collect liquid waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical.[10][11]
-
Do not mix with other waste streams, particularly incompatible chemicals.[11]
2. Container Management:
-
Waste containers should be kept closed at all times, except when adding waste.[10]
-
Label waste containers clearly with "Hazardous Waste" and the chemical name.[10]
-
Store waste containers in a designated satellite accumulation area, with secondary containment to prevent spills.[11]
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[12]
3. Disposal of Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE must be collected in a designated hazardous waste container.
-
Non-disposable contaminated clothing should be removed immediately and laundered separately before reuse.[1]
4. Final Disposal:
-
All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all federal, state, and local regulations.[13]
-
Never dispose of this compound down the drain or in the regular trash.[14]
Visualization of PPE Selection and Disposal Workflow
Caption: Workflow for PPE selection, handling, and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. gloves.com [gloves.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. mtu.edu [mtu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. triumvirate.com [triumvirate.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
